Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIPARPMLHREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598667 | |
| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-64-9 | |
| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Abstract
This compound is a substituted indole derivative, a structural motif of significant interest in medicinal chemistry and materials science. Indole-based compounds are known for a wide range of biological activities, and understanding their fundamental physicochemical properties is a prerequisite for any rational drug design, formulation development, or synthetic application.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this specific molecule. It is intended for researchers, scientists, and drug development professionals, offering not only collated data but also detailed, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to confirm its identity and catalogue its fundamental properties. This compound is a heterocyclic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized with a fluorine atom at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 2-position.
These substitutions critically influence the molecule's electronic distribution, hydrogen bonding potential, lipophilicity, and metabolic stability, making a detailed analysis of its properties essential for predicting its behavior in biological and chemical systems.
Table 1: Summary of Core Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 136818-64-9 | [3][4] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [5] |
| Molecular Weight | 223.20 g/mol | [5] |
| Physical Form | Solid (predicted) | Based on storage conditions |
| Boiling Point | 379.5 ± 37.0 °C | (Predicted)[5] |
| Density | 1.328 ± 0.06 g/cm³ | (Predicted)[5] |
| pKa | 14.36 ± 0.30 | (Predicted, for N-H proton)[5] |
| Storage | Sealed in a dry, room temperature environment | [5][6] |
| Melting Point | To be determined experimentally (See Section 4) | - |
| Solubility | To be determined experimentally (See Section 5) | - |
| LogP | To be determined experimentally (See Section 6) | - |
Structural and Spectroscopic Characterization
Confirming the chemical structure of the synthesized or procured material is the most critical quality control step. A combination of spectroscopic techniques provides unambiguous structural elucidation.
Predicted Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet at high chemical shift, >11 ppm in DMSO-d₆), aromatic protons on the indole core (with splitting patterns influenced by the fluorine atom), a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl ester group (~3.9 ppm).[1]
-
¹³C NMR: The carbon spectrum will display 11 unique resonances corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic C-F coupling constants. Quaternary carbons, such as the ester carbonyl and the indole carbons at positions 2, 3a, 5, 6, and 7a, can be identified using experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[7]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 5-position.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester group (around 1700-1720 cm⁻¹), C-O stretching for the ester and ether linkages, and C-F stretching.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the elemental formula C₁₁H₁₀FNO₃. The electrospray ionization (ESI) technique is typically suitable for this class of compounds.[10]
Experimental Workflow: Structural Elucidation
The following workflow represents a robust, self-validating system for confirming the identity and purity of the target compound.
Thermal Properties: Melting Point and Stability
Thermal analysis provides insights into the solid-state properties of a compound, including its melting point, purity, and decomposition temperature.
Rationale for Experimental Choice:
-
Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining the melting point and enthalpy of fusion. A sharp, single melting endotherm is indicative of a highly pure, crystalline material. The presence of multiple peaks or a broad transition may suggest impurities or the existence of different polymorphs.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the presence of residual solvents or water.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Repeat for the TGA analysis using a ceramic or platinum pan.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (DSC): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Instrument Setup (TGA): Place the sample pan into the TGA furnace.
-
Thermal Program (TGA): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete decomposition.
-
Data Analysis:
-
DSC: Determine the onset temperature of the melting endotherm, which is reported as the melting point (M.p.).
-
TGA: Analyze the mass loss curve to identify the onset of decomposition.
-
Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[12] For research purposes, solubility in various organic solvents is also essential for reaction setup, purification, and analytical sample preparation.
Rationale for Experimental Choice:
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the result reflects the true thermodynamic limit of solubility and is not an artifact of supersaturation from a kinetically-driven process.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully collect an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Lipophilicity and Ionization
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical property that governs membrane permeability, protein binding, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.[13] It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).
Relationship between pKa, pH, and Lipophilicity
The ionization state of a molecule, determined by its pKa and the pH of the environment, directly impacts its lipophilicity.
-
LogP (Partition Coefficient): Refers to the lipophilicity of the neutral form of the molecule.
-
pKa (Acid Dissociation Constant): Indicates the pH at which the molecule is 50% ionized. For the indole N-H, this value is high, meaning it is predominantly neutral under physiological conditions.
-
LogD (Distribution Coefficient): Refers to the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For a molecule that is neutral at a given pH, LogD ≈ LogP.
Protocol: LogD₇.₄ Determination by HPLC
A chromatographic approach offers a higher-throughput alternative to the shake-flask method for determining lipophilicity.
-
Principle: The retention time of an analyte on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP/D values, the LogD of the test compound can be determined.
-
System Setup: Use a C18 reverse-phase column. The mobile phase should be a buffered aqueous solution (at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
-
Analysis: Inject the test compound and record its retention time.
-
Calculation:
-
Calculate the capacity factor (k') for each standard and the test compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k') versus the known LogP values of the standards.
-
Perform a linear regression to generate a calibration curve.
-
Use the log(k') of the test compound to calculate its LogD₇.₄ from the regression equation.
-
Conclusion
The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in scientific research. The predicted high boiling point and solid nature are typical for a molecule of this size and functionality. The key determinants for its utility in drug discovery—solubility, lipophilicity, and stability—require rigorous experimental evaluation. The protocols detailed herein offer robust, validated methodologies for obtaining high-quality data. This comprehensive characterization enables researchers to make informed decisions regarding experimental design, from synthetic route optimization and formulation to the interpretation of biological activity data, ultimately accelerating the path of scientific discovery.
References
- 1. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 2. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. anaxlab.com [anaxlab.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound [acrospharmatech.com]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 9. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development.[1][2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice and data interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design.[3] this compound is a synthetically valuable intermediate.[1][4] The strategic placement of fluoro and methoxy groups on the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.
Therefore, the precise and unequivocal confirmation of its chemical structure is a critical first step in any research and development cascade. This guide will demonstrate how a multi-technique spectroscopic approach provides the necessary orthogonal data points to solve the structural puzzle with a high degree of confidence.
The Elucidation Workflow: A Multi-pronged Spectroscopic Approach
The structure of an unknown compound is best determined by integrating data from several complementary analytical techniques. Each method provides a unique piece of the puzzle, and their combination allows for the confident assignment of the complete molecular architecture.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Foreword: The Imperative of Spectral Precision in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the cornerstone upon which all subsequent research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains unparalleled in its ability to provide a detailed atomic-level map of molecular architecture. This guide is dedicated to researchers, scientists, and drug development professionals who rely on such precise characterization.
We will dissect the ¹H and ¹³C NMR spectra of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate , a substituted indole that serves as a valuable scaffold in medicinal chemistry. The strategic placement of fluoro and methoxy groups on the indole core introduces unique electronic effects and spectroscopic signatures. Understanding these nuances is not merely an academic exercise; it is critical for confirming identity, assessing purity, and predicting the reactivity and interaction of the molecule in biological systems. This document moves beyond a simple catalog of peaks, offering a causal analysis of the spectral data, grounded in the fundamental principles of NMR and the specific electronic environment of this heterocyclic system.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the indole ring system is utilized. The structure of this compound is presented below. This numbering convention will be used consistently throughout the analysis.
Caption: IUPAC Numbering of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate interpretation. The following protocol outlines a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for the title compound.
Workflow for NMR Data Acquisition
A Comprehensive Technical Guide to the Solubility and Stability Profile of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Indole Derivative
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The nuanced interplay of substituents on this privileged scaffold dictates the ultimate biological activity and, critically, the developability of a compound. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate emerges as a molecule of interest, combining several key features: a lipophilic indole core, a hydrogen-bonding NH group, an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methyl ester. This unique combination presents a distinct physicochemical profile that warrants a thorough investigation of its solubility and stability—two of the most critical parameters influencing a drug candidate's journey from the laboratory to the clinic.
This guide provides a deep dive into the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data on this specific molecule, we will leverage established principles of physical organic chemistry and draw parallels from closely related analogs to build a predictive framework. More importantly, this document serves as a practical manual, outlining robust experimental protocols to empower researchers to generate the precise data needed for their development programs.
I. Predicted Physicochemical Properties: A Structure-Based Assessment
The molecular architecture of this compound offers valuable clues to its behavior in various environments.
The Interplay of Substituents and its Impact on Solubility
The solubility of a compound is governed by the energetic balance between crystal lattice energy (the energy required to break apart the solid state) and solvation energy (the energy released upon interaction with a solvent).
-
The Indole Core: The bicyclic aromatic system is inherently hydrophobic, suggesting poor aqueous solubility. However, the N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can be a weak hydrogen bond acceptor.
-
The Methyl Ester: The ester group introduces polarity and a potential hydrogen bond acceptor site at the carbonyl oxygen. However, the methyl group itself adds to the lipophilicity.
-
The Fluoro and Methoxy Groups: The fluorine atom at the 5-position is a weak base and can participate in hydrogen bonding. Its primary effect is the modulation of the electronic properties of the aromatic ring. The methoxy group at the 6-position is a hydrogen bond acceptor and can slightly increase polarity.
Based on these features, we can anticipate that this compound will be poorly soluble in water and more soluble in organic solvents. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, -OCH3, -F) suggests that intermolecular hydrogen bonding in the solid state could be significant, potentially leading to a high crystal lattice energy and, consequently, lower solubility. Studies on similar indole structures, such as Methyl 5-fluoro-1H-indole-2-carboxylate, have revealed the formation of dimeric pairs through N-H---O hydrogen bonds in the crystal structure, a phenomenon that likely influences the solubility of the title compound.[1]
Anticipated Stability Profile
The stability of a pharmaceutical compound is its ability to resist chemical change over time under various conditions.
-
Hydrolytic Stability: The methyl ester functionality is the most probable site of hydrolytic degradation. This reaction is typically catalyzed by acid or base, leading to the formation of the corresponding carboxylic acid and methanol. The rate of hydrolysis will be pH-dependent.
-
Oxidative Stability: The electron-rich indole nucleus can be susceptible to oxidation, particularly in the presence of light, oxygen, and certain metal ions. The methoxy group may further activate the ring towards oxidation.
-
Photostability: Many aromatic compounds, including indoles, can absorb UV light, which may lead to photodegradation. It is advisable to handle and store the compound in a dark place.
-
Thermal Stability: The compound is expected to be a solid at room temperature and should be stored in a cool, dry, and well-ventilated area to minimize thermal degradation.[2]
II. Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is crucial. The following protocols are designed to provide accurate and reproducible data.
Thermodynamic Solubility in Aqueous and Organic Solvents
This experiment determines the equilibrium solubility of the compound in various solvents, which is a fundamental parameter for formulation development.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including:
-
Aqueous buffers (pH 2, 4, 6.8, 7.4, 9)
-
Purified water
-
Common organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate)
-
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), ensuring that solid material remains.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter compatible with the solvent.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Predicted vs. Experimental Solubility Data
| Solvent System | Predicted Solubility | Rationale for Prediction |
| Water (pH 7.4) | Very Low | Hydrophobic indole core, potential for strong crystal lattice energy. |
| 0.1 N HCl (pH ~1) | Very Low | Compound is neutral; no significant ionization to enhance solubility. |
| 0.1 N NaOH (pH ~13) | Low to Moderate | Potential for hydrolysis of the ester to the more soluble carboxylate. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the solute. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| DMSO | High | Highly polar aprotic solvent, effective at disrupting crystal lattices. |
| Ethyl Acetate | Moderate | Ester solvent with moderate polarity. |
III. Experimental Determination of Stability
Assessing the stability of this compound under various stress conditions is critical to understanding its degradation pathways and establishing appropriate storage and handling procedures.
pH-Dependent Hydrolytic Stability
This study evaluates the rate of degradation in aqueous solutions at different pH values.
Experimental Workflow for Hydrolytic Stability
Caption: Workflow for assessing pH-dependent hydrolytic stability.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Spike the stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 2, 7, and 9) to a final concentration within the linear range of the analytical method.
-
Sampling: Incubate the solutions at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH. Determine the degradation rate constant and half-life.
Photostability
This protocol assesses the degradation of the compound when exposed to light.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the compound in a transparent solvent and also place the solid compound in a clear container.
-
Control Samples: Prepare identical samples but protect them from light by wrapping the containers in aluminum foil.
-
Light Exposure: Expose the test samples to a light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.
-
Analysis: After a defined exposure period, analyze both the exposed and control samples for the amount of parent compound remaining and the formation of any degradation products.
Thermal Stability (Solid State)
This experiment evaluates the stability of the solid compound at elevated temperatures.
Step-by-Step Protocol:
-
Sample Preparation: Place a known amount of the solid compound in vials.
-
Incubation: Store the vials in ovens at different temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity.
-
Analysis: At various time points, remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC for purity and the presence of degradants.
IV. Analytical Methodologies
A robust, stability-indicating analytical method is paramount for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent peak from any degradation products, impurities, and excipients.
-
Linearity: A linear relationship between detector response and concentration should be established.
-
Accuracy and Precision: The method must be accurate and provide reproducible results.
-
Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to forced degradation (acid, base, oxidation, heat, light). The resulting degradants should be well-separated from the parent peak.
V. Conclusion and Forward Look
The solubility and stability of this compound are critical determinants of its potential as a drug candidate. While a theoretical assessment based on its structure provides initial guidance, rigorous experimental evaluation is indispensable. The protocols outlined in this guide provide a comprehensive framework for generating the high-quality data required for informed decision-making in a drug discovery and development setting. By systematically investigating these fundamental physicochemical properties, researchers can unlock the full potential of this promising indole derivative.
References
Fluorinated Indole Scaffolds in Medicinal Chemistry: A Guide to Strategic Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its versatile structure allows for interaction with a multitude of biological targets.[2] When this powerful scaffold is strategically augmented with fluorine—the most electronegative of all elements—the result is often a profound enhancement of pharmacological properties.[3] The introduction of fluorine is a key strategy in modern drug discovery, with fluorinated compounds accounting for 20-25% of all approved small molecule pharmaceuticals.[2]
This guide provides a comprehensive overview of the strategic application of fluorination to the indole core. We will explore the fundamental physicochemical modulations, survey key synthetic methodologies, and examine structure-activity relationships through illustrative case studies.
The Physicochemical Impact of Fluorine on the Indole Scaffold
The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts significant alterations to a molecule's electronic and physical properties. These changes are pivotal in optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to target proteins.[4] The effect of fluorination on lipophilicity is not straightforward; it is highly dependent on the molecular context and the specific fluorination motif.[5][6] While the highly lipophilic nature of fluorine can increase absorption, this effect must be carefully balanced to maintain moderate lipophilicity for an optimal drug profile.[7]
Generally, replacing a hydrogen atom with fluorine can increase local lipophilicity.[8] However, the overall effect on the molecule's partition coefficient (LogP) can vary. For instance, studies on fluorinated alkyl indoles have shown that fluorination can sometimes lower the LogP value.[9] The positioning of the fluorine atom is crucial; for example, vicinal di-fluoro derivatives can be less lipophilic than their geminal counterparts.[9] This nuanced behavior allows medicinal chemists to fine-tune a molecule's lipophilicity to enhance membrane permeability and bioavailability.[4][10]
Table 1: Comparative Lipophilicity of Fluorinated Indole Analogs
| Compound/Analog | Description | Predicted LogP | Source |
| 2-Methyl-1H-indole | Non-fluorinated parent | 2.5 | [1] |
| 3-Fluoro-2-methyl-1H-indole | Fluorinated analog | 2.6 | [1] |
| Indole (20) | C2-Hydrogen | 2.14 | [11] |
| 2-Fluoroindole (22) | C2-Fluorine | 1.29 | [11] |
| 2-(Trifluoromethyl)indole (23) | C2-CF3 | 2.80 | [11] |
| 2-(Pentafluorosulfanyl)indole (5a) | C2-SF5 | 3.51 | [11] |
Note: LogP values are highly dependent on the prediction algorithm or experimental method used. The data presented here are for comparative purposes within each study.
Alteration of Acidity and Basicity (pKa)
Fluorine's potent electron-withdrawing nature significantly influences the acidity and basicity of nearby functional groups.[3] Introducing a fluorine atom to the indole scaffold can dramatically lower the pKa of the indole nitrogen, making it more acidic.[11] For example, substituting the C2-hydrogen of indole (pKa = 32.57 in acetonitrile) with a fluorine atom lowers the pKa by over 5 units, and a C2-SF5 group results in a pKa comparable to that of 2-nitroindole.[11][12]
This modulation is particularly impactful when fluorination is applied to basic side chains attached to the indole core. A lower pKa for a basic amine can reduce the degree of ionization at physiological pH, leading to improved membrane permeation and oral absorption.[3] This principle was demonstrated in a series of 5-HT1D receptor ligands, where fluorination of the side chain significantly reduced the pKa, which had a dramatic and beneficial influence on oral absorption.[13][14]
Enhancement of Metabolic Stability
One of the most powerful applications of fluorination in drug design is to block metabolic "soft spots."[10] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of vulnerable C-H bonds.[15] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[3][7] By strategically replacing a metabolically labile hydrogen with a fluorine atom, medicinal chemists can prevent hydroxylation and other oxidative transformations, thereby extending the drug's half-life and improving its bioavailability.[10][15]
This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry and a primary driver for the synthesis of fluorinated indole derivatives.[15] The enhanced metabolic stability of fluorinated compounds has been demonstrated across numerous studies.[7][16]
Diagram 1: Mechanism of Metabolic Blocking by Fluorination
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Synthetic Methodologies for Fluorinated Indoles
The synthesis of fluorinated indoles can be achieved through various strategies, ranging from classical cyclization reactions using fluorinated precursors to modern late-stage fluorination techniques.
Fischer Indole Synthesis
A foundational method for indole synthesis, the Fischer indole synthesis, can be readily adapted to produce fluorinated indoles by using the appropriate (fluorophenyl)hydrazine as a starting material.[1] This approach involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization. The choice of the starting hydrazine isomer is critical for controlling the regiochemistry of fluorination on the indole ring.[1]
Diagram 2: Generalized Workflow for Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to assess and compare the metabolic stability of fluorinated and non-fluorinated indole analogs.[15]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal suspension.
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile (ACN) for reaction termination
-
96-well incubation plate and analytical plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the microsomal suspension by diluting the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with phosphate buffer.
-
Incubation Setup: Add the microsomal suspension to the wells of the 96-well incubation plate.
-
Pre-incubation: Add the test compound (at a final concentration typically 1 µM) to the microsome suspension. Pre-incubate the plate at 37°C for 5-10 minutes with shaking. A parallel incubation without the NADPH regenerating system should be run as a negative control.[15]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The 0-minute time point sample should be taken immediately by transferring an aliquot to a separate plate containing ice-cold ACN.[15]
-
Time-Point Sampling: At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring aliquots from the incubation plate to the analytical plate containing cold ACN.[15]
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[15]
-
Fluorinated Indoles in Drug Discovery: SAR and Case Studies
The strategic incorporation of fluorine has led to the development of numerous successful drugs. The indole scaffold is frequently found in these molecules, acting across a range of therapeutic areas.[2][17]
Anticancer and Antiviral Agents
Fluorinated indoles are prominent in oncology and virology.[2] For example, the substitution of a fluorine atom at the 5-position of certain indole derivatives has been shown to improve potency against HIV-1 reverse transcriptase by up to 13-fold compared to the non-fluorinated analog.[18] In other series, 4-fluoroindole derivatives have demonstrated potent antiviral activity against HIV-1, with ED50 values as low as 0.5 nM.[18]
Table 2: Structure-Activity Relationship (SAR) of Fluorinated Indole Derivatives
| Compound ID | Therapeutic Area | Key Structural Feature | Biological Activity (IC50/EC50) | Source |
| FC116 | Anticancer | 6-Fluoroindole Chalcone | 6 nM (HCT-116/L) | [19] |
| Compound 14 | Anticancer | 5-Fluoro analog of FC116 | 7 nM (HCT-116/L) | [19] |
| ZD3523 (38p) | Anti-inflammatory | Trifluorobutyl Amide | Kᵢ = 0.42 nM (Leukotriene Receptor) | [20] |
| Compound 20h | Antiviral (HIV-1) | 4-Fluoroindole-carboxamide | ED₅₀ = 0.5 nM (MT-4 cells) | [18] |
| Compound 23p | Antiviral (HIV-1) | 4-Fluoroindole-carboxamide | EC₅₀ = 0.0058 nM | [18] |
Case Study: Serotonin (5-HT) Receptor Modulators
The indole core is structurally similar to the neurotransmitter serotonin, making it a valuable scaffold for targeting serotonin receptors.[1] Fluorination plays a key role in optimizing the pharmacokinetic profiles of these ligands. For instance, in the development of selective 5-HT1D receptor ligands, incorporating fluorine was found to reduce basicity, which in turn had a significant beneficial effect on oral absorption and bioavailability.[13][14]
Diagram 3: Simplified Serotonin 5-HT₂A Receptor Signaling Pathway
Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy in medicinal chemistry. It provides an indispensable toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[10] By modulating lipophilicity, pKa, and metabolic stability, chemists can overcome common developmental hurdles, leading to compounds with enhanced potency, selectivity, and bioavailability.[3][10]
The future of this field will likely see the expanded use of novel fluoroalkyl motifs, such as the pentafluorosulfanyl (SF5) group, which can impart unique electronic and steric properties.[11] Furthermore, advances in synthetic chemistry, particularly in late-stage fluorination, will continue to broaden the possibilities for rational drug design, solidifying the role of the fluorinated indole as a truly privileged scaffold in the pursuit of new medicines.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthetic Evolution of Indole-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylate scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and functional materials. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry for decades. This technical guide provides an in-depth exploration of the discovery and historical evolution of indole-2-carboxylate derivatives. We will traverse from the foundational name reactions that first enabled their synthesis, such as the Reissert and Fischer indole syntheses, to the modern catalytic methodologies that have revolutionized access to this critical chemical class. By examining the causality behind experimental choices and detailing key protocols, this guide offers field-proven insights into the synthesis and application of these vital compounds, grounding its claims in authoritative references to ensure scientific integrity.
The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is one of nature's most ubiquitous building blocks, forming the core of countless bioactive molecules, from the essential amino acid tryptophan to potent alkaloids and modern pharmaceuticals.[1] The substituent at the 2-position of the indole ring plays a critical role in modulating the molecule's biological activity. Specifically, the installation of a carboxylate group at this position yields indole-2-carboxylate, a versatile intermediate and a key pharmacophore in its own right.[2] This functional group can engage in crucial hydrogen bonding interactions with biological targets and serves as a synthetic handle for further molecular elaboration, making its efficient synthesis a topic of paramount importance in organic and medicinal chemistry.[3][4]
The Genesis of Indole-2-Carboxylates: The Reissert Synthesis
One of the earliest and most direct routes to indole-2-carboxylic acids is the Reissert indole synthesis, first reported by Arnold Reissert in 1897.[5][6] This reaction has remained a reliable and powerful method for constructing the indole-2-carboxylate core from simple starting materials.[7]
A Foundational Approach
The classical Reissert synthesis involves a two-step sequence. It begins with the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate.[8] The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to a reductive cyclization, typically using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to furnish the target indole-2-carboxylic acid.[5][7][8] The reaction's robustness and use of readily available starting materials cemented its place as a foundational method in heterocyclic chemistry.
Mechanistic Insights of the Reissert Synthesis
The causality behind the Reissert synthesis lies in a sequence of well-understood organic transformations. The initial step is a Claisen condensation, where a strong base (historically, sodium ethoxide) deprotonates the methyl group of o-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group.[5] The resulting carbanion attacks diethyl oxalate to form the pyruvate intermediate. The key reductive cyclization step involves the selective reduction of the nitro group to an amine. This newly formed aniline then immediately undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the aromatic indole ring.[7][8]
Below is a diagram illustrating the logical flow of the Reissert Indole Synthesis.
Experimental Protocol: A Classic Reissert Synthesis
The following protocol is a representative example of the Reissert synthesis for preparing indole-2-carboxylic acid.
Step 1: Synthesis of Ethyl o-Nitrophenylpyruvate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add a solution of o-nitrotoluene and diethyl oxalate in absolute ethanol dropwise to the stirred ethoxide solution.[5]
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and dilute acid (e.g., sulfuric acid) to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Add zinc dust portion-wise to the stirred suspension at a controlled temperature (e.g., below 40 °C) to manage the exothermic reaction.[5]
-
After the addition, stir the mixture at room temperature for several hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Cool the filtrate in an ice bath to crystallize the indole-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
The Fischer Synthesis: A Versatile but Sometimes Limited Alternative
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[9][10] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[9][11]
When pyruvic acid is reacted with phenylhydrazine, the corresponding hydrazone can be cyclized to yield indole-2-carboxylic acid.[1][11] However, the reaction can sometimes suffer from low yields and harsh conditions, and decarboxylation can be a competing side reaction, leading directly to indole itself.[7][11] Despite these limitations, its versatility in allowing for a wide range of substituents on both the aniline and carbonyl components has made it a staple in natural product synthesis.[10]
The Modern Era: Palladium-Catalyzed Methodologies
The advent of transition metal catalysis profoundly transformed the synthesis of complex organic molecules, and indole-2-carboxylates are no exception. Palladium-catalyzed reactions, in particular, have provided milder, more efficient, and more functional-group-tolerant pathways.[10]
Palladium-Catalyzed C-H Amination and Annulation
Modern approaches often leverage palladium's ability to facilitate C-H activation and C-N bond formation. For instance, a direct oxidative C–H amination of 2-acetamido-3-arylacrylates provides a powerful route to 1-acetyl indolecarboxylates.[12][13] This reaction uses a catalytic amount of a palladium(II) salt with molecular oxygen as the terminal oxidant, representing a highly atom-economical process.[14][15] The initial products can be easily deacetylated to afford the desired indole-2-carboxylates.[16] This strategy is notable for its mild conditions and tolerance of diverse electronic properties on the aryl ring.[14]
Another powerful palladium-catalyzed method is the Larock indole synthesis, which involves the annulation of an o-haloaniline with an alkyne.[17][18] While typically used for 2,3-disubstituted indoles, variations using specific alkynes can provide access to the indole-2-carboxylate scaffold. These methods often exhibit high regioselectivity and broad substrate scope, allowing for the construction of highly functionalized indole cores under relatively mild conditions.[17][19]
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available starting materials. Below is a comparative summary.
| Method | Starting Materials | Key Features & Causality | Common Limitations |
| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate | Robust, classical method. Driven by acidity of benzylic protons and subsequent reductive cyclization.[5][8] | Requires strongly acidic/basic conditions; limited functional group tolerance. |
| Fischer Synthesis | Arylhydrazine, Pyruvic Acid/Ester | Highly versatile for substituted indoles. Driven by acid-catalyzed[5][5]-sigmatropic rearrangement.[9] | Can result in low yields for this specific scaffold; potential for decarboxylation.[11] |
| Pd-Catalyzed C-H Amination | 2-Acetamido-3-arylacrylate | Mild, aerobic conditions; high atom economy. Enabled by Pd(II)-catalyzed C-H activation/C-N bond formation.[14][16] | Requires pre-functionalized acrylate starting material. |
| Larock Annulation | o-Haloaniline, Substituted Alkyne | Excellent functional group tolerance and regioselectivity. Proceeds via Pd(0)/Pd(II) catalytic cycle.[17][18] | Alkyne partner must be chosen carefully to yield the 2-carboxylate pattern. |
Applications in Drug Discovery
Indole-2-carboxylate derivatives are prominent scaffolds in medicinal chemistry due to their ability to act as enzyme inhibitors, receptor ligands, and antiviral agents.[3][20] Their rigid structure and hydrogen-bonding capabilities make them ideal for fitting into protein active sites.[4]
Recent studies have highlighted their potential as:
-
HIV-1 Integrase Inhibitors : The indole core and the C2 carboxyl group can effectively chelate the two magnesium ions within the active site of HIV-1 integrase, inhibiting its strand transfer function.[4][21][22]
-
Anticancer Agents : Derivatives have been identified as potent inducers of apoptosis in cancer cell lines.[23] Some function by inhibiting tubulin polymerization, a critical process for cell division.[23]
-
Enzyme Inhibitors : The scaffold is used in the design of inhibitors for various enzymes, including glutamate carboxypeptidase II and fructose-1,6-bisphosphatase.[24]
The synthetic accessibility, coupled with the rich potential for biological activity, ensures that indole-2-carboxylate derivatives will remain a focal point of drug discovery efforts for the foreseeable future.[20]
Conclusion and Future Perspectives
The journey of indole-2-carboxylate synthesis, from the classical, high-temperature condensations of Reissert and Fischer to the elegant and mild catalytic cycles of modern palladium chemistry, mirrors the broader evolution of organic synthesis. Early methods provided foundational access, while modern techniques have delivered the efficiency, selectivity, and functional group tolerance required for complex drug development programs. The continued exploration of new catalytic systems, including those based on more sustainable metals, and the application of C-H functionalization logic will undoubtedly lead to even more powerful and direct methods for constructing these invaluable heterocyclic compounds, further empowering the discovery of next-generation therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [agris.fao.org]
- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 23. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
An In-depth Technical Guide to Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
A Comprehensive Overview for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this paper synthesizes information from closely related analogs to project its chemical properties, synthesis, spectroscopic characteristics, and potential biological activities. This approach aims to provide a valuable resource for researchers by establishing a foundational understanding and highlighting avenues for future investigation.
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions allow indole-containing molecules to bind to a wide range of biological targets. The strategic placement of substituents on the indole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity.
This compound incorporates several key features:
-
An Indole-2-carboxylate Core: This moiety is a common pharmacophore in various biologically active molecules, including antiviral and anticancer agents. The carboxylate group can act as a hydrogen bond acceptor and a metal chelator, crucial for interactions with enzyme active sites.
-
A 5-Fluoro Substituent: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
-
A 6-Methoxy Group: The methoxy group is an electron-donating substituent that can influence the electronic landscape of the indole ring, potentially enhancing its biological activity.
This combination of functional groups suggests that this compound holds potential as a valuable building block or a lead compound in drug discovery programs.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |
| Molecular Weight | 223.20 g/mol | Calculated |
| CAS Number | 136818-64-9 | [3][4] |
| Appearance | Likely a white to off-white solid | Analogy to similar indole-2-carboxylates |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General solubility of similar organic compounds |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [5] |
Synthesis and Chemical Reactivity
A definitive, published synthesis protocol for this compound is not currently available. However, based on established methods for the synthesis of substituted indole-2-carboxylates, a plausible synthetic route can be proposed. The Fischer indole synthesis is a widely used and versatile method for constructing the indole nucleus.[3]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the Fischer indole cyclization of a substituted phenylhydrazone derived from a corresponding aniline and a pyruvate derivative.
Caption: Retrosynthetic analysis for the proposed synthesis.
Proposed Synthetic Protocol
Step 1: Synthesis of (4-fluoro-3-methoxyphenyl)hydrazine
The synthesis would likely begin with the diazotization of 4-fluoro-3-methoxyaniline, followed by reduction to the corresponding hydrazine.
Step 2: Formation of the Phenylhydrazone
The synthesized (4-fluoro-3-methoxyphenyl)hydrazine would then be condensed with methyl pyruvate in a suitable solvent, such as ethanol, to form the key phenylhydrazone intermediate.
Step 3: Fischer Indole Cyclization
The crucial cyclization step would involve treating the phenylhydrazone with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, at elevated temperatures to yield the target molecule, this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Projected)
While experimental spectra are not available, the expected ¹H and ¹³C NMR, IR, and Mass Spectrometry data can be predicted based on the analysis of structurally similar compounds.[1][6][7]
¹H NMR Spectroscopy (Projected)
The proton NMR spectrum is expected to show distinct signals for the indole NH, the aromatic protons, the methoxy group, and the methyl ester.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH (H1) | 8.5 - 9.5 | br s | - |
| H4 | 7.0 - 7.2 | d | ~9-10 (JH-F) |
| H7 | 7.2 - 7.4 | d | ~4-5 (JH-F) |
| H3 | 6.9 - 7.1 | s | - |
| OCH₃ (ester) | 3.8 - 4.0 | s | - |
| OCH₃ (ring) | 3.9 - 4.1 | s | - |
¹³C NMR Spectroscopy (Projected)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C2 | 135 - 140 |
| C3 | 100 - 105 |
| C3a | 125 - 130 |
| C4 | 105 - 110 (d, JC-F) |
| C5 | 150 - 155 (d, JC-F) |
| C6 | 145 - 150 |
| C7 | 95 - 100 (d, JC-F) |
| C7a | 130 - 135 |
| OCH₃ (ester) | 50 - 55 |
| OCH₃ (ring) | 55 - 60 |
Infrared (IR) Spectroscopy (Projected)
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ester) | 1680 - 1720 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-F stretch | 1000 - 1100 |
Mass Spectrometry (Projected)
High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₀FNO₃. The calculated exact mass is 223.0645.
Potential Biological Activities and Therapeutic Applications
While the specific biological activity of this compound has not been reported, the indole-2-carboxylate scaffold is present in compounds with a wide range of therapeutic applications.
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of viral enzymes, notably HIV-1 integrase. These compounds can chelate essential metal ions in the enzyme's active site, thereby inhibiting its function.[6][8] The presence of the fluoro and methoxy substituents on the benzene ring of the indole nucleus could modulate the binding affinity and pharmacokinetic properties of the molecule, making it a candidate for further investigation in this area.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Substituted indole-2-carboxylates have been explored for their potential to inhibit various cellular processes involved in cancer progression. For example, some derivatives have shown activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune evasion.[9]
Neurological Applications
Indole-2-carboxylates have also been studied as antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[5][10] This receptor is involved in excitatory neurotransmission, and its modulation has therapeutic potential in a variety of neurological and psychiatric disorders.
Caption: Potential biological targets for the title compound.
Conclusion and Future Directions
This compound is a structurally intriguing molecule with the potential for diverse biological activities. While there is a notable absence of specific experimental data in the public domain, this guide has provided a comprehensive projection of its chemical and biological properties based on the well-established chemistry and pharmacology of related indole-2-carboxylates.
Future research should focus on:
-
Developing and optimizing a synthetic route to make the compound readily accessible for further studies.
-
Performing comprehensive spectroscopic analysis to confirm its structure and provide a reference for future work.
-
Conducting in vitro and in vivo screening to evaluate its biological activity against a range of therapeutic targets, including viral enzymes, cancer-related proteins, and neurological receptors.
The insights provided in this guide are intended to serve as a catalyst for further investigation into this promising molecule and its potential contributions to the field of drug discovery.
References
- 1. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. anaxlab.com [anaxlab.com]
- 5. This compound [acrospharmatech.com]
- 6. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targets of Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Scaffold of Indole-2-Carboxylates
The indole ring system, a fusion of benzene and pyrrole rings, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its varied derivatives, substituted indole-2-carboxylates and their related congeners, such as carboxamides, have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the key therapeutic targets of these compounds, delving into their mechanisms of action, the experimental validation of their activity, and the future directions for drug development. As we navigate through the intricate world of cellular signaling and enzyme inhibition, the indole-2-carboxylate core will be our constant guide, revealing its potential to address a wide array of human diseases, from cancer and viral infections to inflammatory conditions.
I. Anticancer Therapeutics: A Multi-pronged Attack on Malignancy
The fight against cancer is a primary focus for the application of substituted indole-2-carboxylates, with these compounds demonstrating the ability to interfere with multiple pathways crucial for tumor growth and survival.
A. Dual Inhibition of EGFR and CDK2: A Synergistic Approach to Halting Cell Proliferation
A significant advancement in the field has been the development of indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] This dual-targeting strategy is particularly promising as it addresses both the external signals that drive cell growth and the internal machinery that controls cell cycle progression.
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. CDK2, in partnership with its cyclin partners, is a key regulator of the G1/S phase transition of the cell cycle. By simultaneously inhibiting both EGFR and CDK2, these indole-2-carboxamides can effectively arrest the cell cycle and induce apoptosis. The pro-apoptotic effect is further enhanced by the activation of the intrinsic apoptotic pathway, as evidenced by the increased release of Cytochrome C from the mitochondria.[2]
Experimental Validation: The efficacy of these dual inhibitors is typically assessed through a series of in vitro assays.
-
Kinase Inhibition Assays: The inhibitory activity against EGFR and CDK2 is quantified by determining the IC50 values using enzymatic assays.
-
Cell Viability Assays: The antiproliferative effects are measured in various cancer cell lines (e.g., MCF-7 breast cancer) using assays such as the MTT assay.[2]
-
Apoptosis Assays: The induction of apoptosis can be confirmed through techniques like flow cytometry analysis of Annexin V-FITC/PI stained cells and by measuring the levels of key apoptotic proteins like Cytochrome C.[2]
Signaling Pathway:
Caption: Inhibition of EGFR and CDK2 by Indole-2-Carboxamides.
B. Targeting the 14-3-3η Protein: A Novel Approach for Hepatocellular Carcinoma
The 14-3-3 protein family plays a crucial role in regulating a multitude of cellular processes, and the η (eta) isoform has been identified as a promising therapeutic target in hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed to specifically target 14-3-3η, demonstrating significant antitumor activity.[3]
Mechanism of Action: The 14-3-3 proteins function as molecular scaffolds, binding to a wide range of signaling proteins to modulate their activity and subcellular localization. By inhibiting the interaction of 14-3-3η with its binding partners, these indole derivatives can disrupt key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3]
Experimental Validation:
-
Binding Affinity Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine the binding affinity of the compounds to the 14-3-3η protein.
-
In Vitro Proliferation Assays: The antiproliferative effects are evaluated against a panel of human liver cancer cell lines, including chemotherapy-resistant strains.[3]
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on cell cycle distribution.[3]
-
Western Blot Analysis: The modulation of downstream signaling pathways is investigated by examining the expression and phosphorylation status of key proteins.[3]
C. Multi-Targeted Kinase Inhibition: Broadening the Anticancer Spectrum
The development of thiazolyl-indole-2-carboxamide derivatives represents a move towards multi-targeted therapies, with these compounds inhibiting a panel of key protein kinases involved in cancer progression, including EGFR, HER2, VEGFR-2, and CDK2.[4] This broader inhibitory profile can potentially overcome the resistance mechanisms that often arise with single-target agents.
Quantitative Data Summary:
| Compound Class | Target(s) | Example IC50 Values | Cancer Cell Line | Reference |
| Indole-2-carboxamides | EGFR/CDK2 | EGFR: 89 ± 6 nM | MCF-7 | [2] |
| 1H-Indole-2-carboxylic acids | 14-3-3η | 4.55 µM | Bel-7402/5-Fu | [5] |
| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | 6.10 ± 0.4 μM | MCF-7 | [4] |
II. Antiviral Agents: Disrupting the Viral Life Cycle
Substituted indole-2-carboxylates have also demonstrated significant promise as antiviral agents, with a particular focus on inhibiting key viral enzymes.
A. HIV-1 Integrase Inhibition: A Key Strategy in Antiretroviral Therapy
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the strand transfer step of this process.[6][7]
Mechanism of Action: The active site of HIV-1 integrase contains two essential magnesium ions (Mg2+) that are crucial for its catalytic activity. The indole-2-carboxylic acid scaffold is able to chelate these divalent metal ions, thereby blocking the binding of the viral DNA and inhibiting the strand transfer reaction.[6][8] Furthermore, substitutions on the indole ring can enhance the interaction with the viral DNA through π-π stacking interactions, further increasing the inhibitory potency.[7]
Experimental Validation:
-
Integrase Strand Transfer Assay: The inhibitory activity of the compounds is determined using in vitro assays that measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
-
Molecular Docking Studies: Computational modeling is used to predict and analyze the binding modes of the inhibitors within the active site of the integrase enzyme.[6]
Binding Mode Diagram:
Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acids.
B. Broad-Spectrum Antiviral Activity
Beyond HIV-1, indole-2-carboxylate derivatives have shown inhibitory activity against a range of other viruses, including Coxsackie B3 virus and influenza A virus, suggesting their potential as broad-spectrum antiviral agents.[9]
III. Anti-inflammatory Agents: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and the ability to modulate the inflammatory response is a key therapeutic goal. Indole-2-carboxamide and related derivatives have demonstrated potent anti-inflammatory properties.[10][11]
Mechanism of Action: The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory cytokine production. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), immune cells like macrophages release a barrage of signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). Indole-2-carboxamide derivatives can suppress the expression and release of these key mediators, thereby dampening the inflammatory cascade.[10][11]
Experimental Validation:
-
In Vitro Cytokine Release Assays: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of the test compounds, and the levels of TNF-α, IL-6, and NO in the culture supernatant are measured using ELISA and Griess assays, respectively.[10]
-
In Vivo Models of Inflammation: The anti-inflammatory efficacy can be further evaluated in animal models of inflammation, such as LPS-induced lung injury in mice.[11]
IV. Emerging and Other Therapeutic Targets
The versatility of the indole-2-carboxylate scaffold extends to a number of other promising therapeutic targets.
-
Glycosidase Inhibitors: Iminosugar-based indole-2-carboxylate derivatives are being explored as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism.[12][13] This has potential applications in the treatment of diabetes and viral infections.[14]
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, offering a more nuanced approach to modulating the endocannabinoid system compared to direct agonists or antagonists.[15]
-
Inhibitors of Mycobacterial MmpL3 Transporter: The discovery of indole-2-carboxamides as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis opens up new avenues for the development of novel anti-tuberculosis drugs.[16]
V. Experimental Protocols: A Guide to In Vitro Evaluation
A. General Synthesis of Indole-2-Carboxamides
A common synthetic route to indole-2-carboxamides involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[2]
-
Preparation of Indole-2-Carboxylic Acid: Substituted indole-2-carboxylates are often synthesized via methods such as the Fischer indole synthesis.[8] The resulting ester is then hydrolyzed under basic conditions (e.g., 5% NaOH in ethanol) to yield the corresponding carboxylic acid.[2]
-
Amide Coupling: The indole-2-carboxylic acid is then coupled with the appropriate amine in the presence of a coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base, such as N,N-Diisopropylethylamine (DIPEA), in a suitable solvent like Dichloromethane (DCM).[2]
B. In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP.
-
Add the recombinant human EGFR enzyme to the buffer.
-
Add the test compound (indole-2-carboxylate derivative) at various concentrations.
-
Initiate the reaction by adding a suitable substrate (e.g., a synthetic peptide).
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or fluorescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
C. HIV-1 Integrase Strand Transfer Assay
-
Prepare a reaction mixture containing the HIV-1 integrase enzyme, a labeled donor DNA substrate, and a target DNA substrate in a suitable buffer.
-
Add the indole-2-carboxylic acid derivative at various concentrations.
-
Incubate the reaction mixture to allow for the strand transfer reaction to occur.
-
Separate the reaction products by gel electrophoresis.
-
Visualize and quantify the amount of strand transfer product.
-
Determine the IC50 value from the dose-response curve.[6]
VI. Conclusion and Future Perspectives
The substituted indole-2-carboxylate scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The ability of these compounds to interact with a diverse range of biological targets, from protein kinases and viral enzymes to protein-protein interaction modulators, underscores their immense potential in drug development. The future of this field lies in the continued exploration of structure-activity relationships to enhance potency and selectivity, the use of computational methods to guide the design of next-generation inhibitors, and the investigation of novel therapeutic applications for this privileged chemical scaffold. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for harnessing the therapeutic power of substituted indole-2-carboxylates.
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Illuminating Molecular Architecture: An In-depth Technical Guide to the X-ray Crystallography of Methoxy-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Indole Derivatives and the Power of X-ray Crystallography
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a methoxy group to the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This makes methoxy-indole derivatives a focal point in modern drug discovery, with applications ranging from anticancer to neuroprotective agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.
X-ray crystallography stands as the gold standard for determining the atomic-level structure of crystalline compounds.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a model of the molecule's conformation and its packing in the crystal lattice. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and practices of X-ray crystallography as applied to the specific class of methoxy-indole derivatives. We will delve into the nuances of crystallization, data collection, structure solution, and refinement, with a particular focus on the unique challenges and considerations presented by these molecules.
Part 1: From Solution to Solid - The Art and Science of Crystallization
The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. For methoxy-indole derivatives, as with many organic small molecules, this process is as much an art as it is a science, requiring patience, meticulous technique, and a degree of empirical optimization.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, repeating arrangement in a crystal lattice. This is achieved by slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit. The key is to approach this point gradually, allowing molecules the time to self-assemble into a well-ordered crystal rather than crashing out as an amorphous solid.
Common Crystallization Techniques for Methoxy-Indole Derivatives
Several techniques are commonly employed to achieve the slow supersaturation necessary for growing high-quality crystals of organic molecules. The choice of method often depends on the solubility and stability of the compound.
-
Slow Evaporation: This is often the simplest and most common starting point. A solution of the methoxy-indole derivative in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is particularly useful for less soluble compounds. A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: In this method, a less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. The compound will crystallize at the interface as the solvents slowly mix.
-
Cooling Crystallization: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can be an effective method.
A study on the purification of indole from coal tar utilized a mixed solvent system of methanol and water, with optimal crystallization occurring at 0°C.[6] Another study on various indole analogues explored both evaporation and vapor diffusion methods to obtain crystals.[7]
The Crucial Role of Solvent Selection
The choice of solvent is paramount to successful crystallization. A good solvent will dissolve the compound at a reasonable concentration and will not interfere with the intermolecular interactions necessary for crystal packing. For methoxy-indole derivatives, a range of solvents should be screened, from polar (e.g., methanol, ethanol, acetone) to non-polar (e.g., hexane, toluene). Mixed solvent systems can also be highly effective, allowing for fine-tuning of the solubility.[6] The polarity of the solvent can influence the crystal habit, as demonstrated in a study of 5-nitroindole and 4-cyanoindole crystals where solvent polarity affected the morphological importance of different crystal facets.[7][8]
Experimental Protocol: Crystallization Screening
A systematic approach to screening crystallization conditions is essential. Here is a typical workflow:
-
Solubility Testing: Begin by testing the solubility of your methoxy-indole derivative in a wide range of solvents to identify suitable candidates for crystallization trials.
-
Small-Scale Screening: Set up small-scale crystallization trials (e.g., in 1-2 mL vials) using various techniques (slow evaporation, vapor diffusion) and a selection of promising solvents and solvent mixtures.
-
Observation and Optimization: Regularly inspect the trials under a microscope for the formation of single crystals. Once initial crystal "hits" are identified, optimize the conditions by systematically varying parameters such as concentration, temperature, and the ratio of solvents in mixed systems.
Part 2: Capturing the Diffraction Pattern - X-ray Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[9] This involves mounting the crystal, exposing it to a focused beam of X-rays, and recording the resulting diffraction pattern on a detector.
From Crystal to Diffractometer: A Step-by-Step Protocol
-
Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head. For data collection at cryogenic temperatures (typically 100 K), the crystal is first coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation and then flash-cooled in a stream of liquid nitrogen.
-
Data Collection Strategy: The crystal is placed on the diffractometer, and a series of diffraction images are collected as the crystal is rotated in the X-ray beam.[10] Modern diffractometers automate this process, allowing for the collection of a complete dataset.
-
Data Processing: The raw diffraction images are then processed to integrate the intensities of the individual reflections and to determine the unit cell parameters and space group of the crystal.[10][11] This step is crucial for obtaining a high-quality dataset for structure solution.
Key Considerations for Data Collection
-
Crystal Quality: The quality of the crystal is the single most important factor determining the quality of the diffraction data. A good crystal will be a single, well-ordered entity, free from cracks and other defects.
-
Resolution: The resolution of the data refers to the level of detail that can be observed in the final electron density map. Higher resolution data allows for a more accurate determination of the molecular structure.
-
Data Completeness and Redundancy: It is important to collect a complete dataset, meaning that all unique reflections are measured. Collecting redundant data (measuring the same reflections multiple times) can improve the accuracy of the intensity measurements.
Part 3: From Data to Model - Structure Solution and Refinement
With a processed dataset in hand, the next phase is to solve the crystal structure, which involves determining the arrangement of atoms within the unit cell, and then refining this model to best fit the experimental data. For organic compounds, this process is often more straightforward than for larger macromolecules.[4][5]
The Phasing Problem and Direct Methods
The primary challenge in structure solution is the "phasing problem." The diffraction data provides information about the intensities of the reflections, but not their phases. For small molecules like methoxy-indole derivatives, this problem is typically solved using "direct methods," which use statistical relationships between the intensities of the reflections to estimate the phases.
Model Building and Refinement
Once initial phases are obtained, an initial electron density map can be calculated. From this map, a preliminary model of the molecule can be built. This model is then refined using a least-squares approach to minimize the difference between the observed diffraction data and the data calculated from the model. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters, and other model parameters until the best possible fit is achieved.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The first step is to determine the space group of the crystal from the systematic absences in the diffraction data.
-
Structure Solution: The structure is then solved using direct methods or other phasing techniques.
-
Model Building: An initial model of the methoxy-indole derivative is built into the electron density map.
-
Refinement: The model is refined against the diffraction data, typically using software such as SHELXL or Olex2.
-
Validation: The final model is validated to ensure that it is chemically reasonable and provides a good fit to the data.
Part 4: Common Challenges and Troubleshooting in the Crystallography of Methoxy-Indole Derivatives
While the general principles of X-ray crystallography apply to all small molecules, certain challenges are more prevalent with specific chemical classes. For methoxy-indole derivatives, researchers should be aware of the following potential issues:
Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one crystal form. Different polymorphs can have significantly different physical properties, including solubility and bioavailability, which is of critical importance in drug development. A recent study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) identified a new polymorph, highlighting the importance of thorough screening for different crystalline forms.[2][3][12][13]
Twinning
Twinning occurs when two or more crystals are intergrown in a specific, symmetrical manner.[14][15] This can complicate data collection and processing, as the diffraction patterns from the different twin domains will overlap.[16] Careful analysis of the diffraction data is required to identify and properly account for twinning during structure refinement.[14][17]
Disorder
Disorder refers to a situation where a molecule or a part of a molecule occupies more than one position in the crystal lattice.[16][17] The methoxy group, with its rotational freedom, can sometimes be disordered. Modeling disorder requires the use of more complex refinement strategies, such as splitting the disordered atoms over multiple positions with partial occupancies.[17]
Data Presentation: Crystallographic Data for a Hypothetical Methoxy-Indole Derivative
| Parameter | Value |
| Chemical formula | C10H11NO |
| Formula weight | 161.20 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.234(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.43(1) |
| Volume (ų) | 830.1(3) |
| Z | 4 |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Conclusion: From Structure to Function
X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of methoxy-indole derivatives. This information is invaluable for understanding their chemical properties, biological activities, and for guiding the design of new and improved therapeutic agents. While the process of obtaining a high-quality crystal structure can be challenging, a systematic and informed approach to crystallization, data collection, and structure refinement will greatly increase the chances of success. By mastering these techniques, researchers can unlock the full potential of this powerful analytical method to accelerate the pace of drug discovery and development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 16. books.rsc.org [books.rsc.org]
- 17. fiveable.me [fiveable.me]
Methodological & Application
Application Note & Synthesis Protocol: Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Abstract & Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Specifically, substituted indole-2-carboxylates are versatile intermediates for synthesizing compounds with a wide range of biological activities, including antiviral and anticancer agents.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, a key building block for advanced pharmaceutical research.
We will employ a modified Reissert indole synthesis, a robust and scalable method that is particularly well-suited for constructing highly functionalized indoles.[4][5] This guide eschews a simple recitation of steps, instead focusing on the underlying chemical principles, the rationale for procedural choices, and a self-validating workflow designed for reproducibility and high purity.
Strategic Overview & Mechanistic Rationale
The synthesis of the target indole is accomplished via a two-step sequence: a base-mediated Claisen condensation followed by a catalytic reductive cyclization. This strategy was selected over alternatives like the Fischer synthesis due to the direct and high-yielding nature of the Reissert approach when starting from commercially accessible substituted o-nitrotoluenes.[6]
Step 1: Claisen Condensation. The synthesis commences with the reaction between 4-fluoro-5-methoxy-2-nitrotoluene and a suitable oxalate ester (e.g., dimethyl oxalate). The key to this step is the enhanced acidity of the benzylic protons of the nitrotoluene, which are readily deprotonated by a strong base like sodium methoxide. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl of the oxalate ester in a classic Claisen condensation to form the corresponding methyl 2-(4-fluoro-5-methoxy-2-nitrophenyl)-3-oxopropanoate intermediate.
Step 2: Reductive Cyclization. The nitro group of the intermediate is then selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration.[4][6] Upon formation, the nascent aniline undergoes a rapid intramolecular cyclization onto the adjacent ketone, followed by dehydration, to yield the final aromatic indole ring system.
Visualized Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Introduction: The Strategic Value of Indole-2-Carboxylic Acid Esters and the Imperative for Synthetic Acceleration
An Application Guide to the Accelerated Synthesis of Indole-2-Carboxylic Acid Esters via Microwave Irradiation
The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a multitude of natural products, pharmaceuticals, and biologically significant molecules.[1][2] Specifically, indole-2-carboxylic acid esters serve as critical intermediates and core components in drugs targeting a wide range of therapeutic areas, including anti-inflammatory and antiviral agents. The traditional synthesis of these vital compounds, however, is often hampered by protocols requiring prolonged reaction times, harsh thermal conditions, and frequently result in only moderate yields.[1]
This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of indole-2-carboxylic acid esters. By leveraging the principles of dielectric heating, MAOS provides a robust platform for dramatically accelerating reaction rates, enhancing product yields, and promoting greener chemical processes. This guide offers researchers and drug development professionals a set of detailed, field-proven protocols designed to harness the full potential of microwave technology for the rapid and efficient synthesis of these high-value compounds.
Part 1: The Physics of Acceleration - Understanding Microwave Dielectric Heating
Unlike conventional heating methods that rely on the slow transfer of thermal energy from an external source through the vessel walls, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[3][4] This rapid and uniform heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwave irradiation, these molecules attempt to align themselves with the field.[5][6] This constant reorientation induces intense molecular friction, which translates into a rapid and highly efficient generation of thermal energy.[5]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field.[5][7] Collisions resulting from this rapid ionic movement generate significant thermal energy, contributing to the overall heating of the bulk mixture.[7]
This fundamental difference in energy transfer is the source of the profound advantages of MAOS over classical synthetic approaches.
Table 1: Microwave-Assisted vs. Conventional Synthesis - A Comparative Overview
| Feature | Microwave-Assisted Organic Synthesis (MAOS) | Conventional Conductive Heating |
| Reaction Time | Minutes (sometimes seconds)[8][9][10] | Hours to Days |
| Heating Mechanism | Direct, volumetric heating of polar molecules[3][4] | Indirect heating via conduction from vessel walls |
| Temperature Profile | Uniform and homogeneous throughout the reaction mixture[5] | Significant temperature gradients exist |
| Product Yields | Generally higher yields due to reduced side reactions[8][11] | Often moderate yields with more byproducts |
| Energy Efficiency | High; energy is focused directly on the reactants[8][4] | Low; significant energy is wasted heating the apparatus |
| Process Control | Precise temperature and pressure monitoring and control | Less precise, prone to thermal overshoot |
| Green Chemistry | Aligns well; often reduces solvent volume and energy use[3][4] | Higher solvent consumption and energy footprint |
Part 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the microwave-assisted synthesis of indole-2-carboxylic acid esters using established and reliable methodologies.
General Experimental Workflow
The workflow for microwave-assisted synthesis is streamlined, reproducible, and highly amenable to the rapid generation of compound libraries for screening purposes.
Caption: General workflow for microwave-assisted organic synthesis.[1][12]
Protocol 1: Synthesis via Condensation in Ionic Liquid
This method provides an efficient route from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, utilizing an ionic liquid that acts as both the solvent and an excellent microwave-absorbing medium.[13][14][15]
Principle: A copper-catalyzed condensation and cyclization reaction that is dramatically accelerated by microwave irradiation in an ionic liquid medium.
Materials:
-
2-Halo aryl aldehyde or ketone (e.g., 2-bromobenzaldehyde) (1.0 mmol)
-
Ethyl isocyanoacetate (1.1 mmol)
-
Copper(I) iodide (CuI) (0.12 mmol)
-
1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
To a 10 mL microwave reaction vessel, add the 2-halo aryl aldehyde/ketone (1.0 mmol), copper(I) iodide (0.12 mmol), and a magnetic stir bar.
-
Add the ionic liquid [bmim]OH (2 mL) to the vessel, followed by ethyl isocyanoacetate (1.1 mmol).
-
Securely seal the vessel with a cap.
-
Place the vessel inside the cavity of the microwave reactor.
-
Irradiate the mixture with a controlled power of 100 W, maintaining a temperature of 50°C for 10 minutes with active stirring.[13][14]
-
After irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of cooling air from the instrument).
-
Once cooled, carefully open the vessel in a fume hood.
-
Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure indole-2-carboxylic acid ester.
Protocol 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization
This protocol is adapted from methodologies for producing substituted indole carboxylates and is highly effective for generating diverse libraries.[16] It involves the formation of an enamine intermediate followed by a microwave-assisted, palladium-catalyzed cyclization.
Principle: An initial condensation forms an N-aryl enamine, which then undergoes an intramolecular C-H activation and C-C bond formation, catalyzed by palladium, to form the indole ring. Microwave heating drastically shortens the cyclization time.[16]
Caption: Reaction scheme for Pd-catalyzed indole ester synthesis.[16]
Materials:
-
N-aryl enamine intermediate (0.16 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq, 0.016 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq, 0.16 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 eq, 0.40 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
Preparation of Enamine: Stir the corresponding substituted aniline (1.0 eq) with methyl acetoacetate (1.0 eq) and a catalytic amount of acetic acid at room temperature for 12 hours. The crude enamine can often be used directly after aqueous workup.[16]
-
To a 10 mL microwave reaction vessel under an inert atmosphere (e.g., Argon), add the enamine intermediate (0.16 mmol), Pd(OAc)₂ (0.016 mmol), Cu(OAc)₂ (0.16 mmol), K₂CO₃ (0.40 mmol), and a magnetic stir bar.
-
Add anhydrous DMF (2 mL) to the vessel.
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 3 hours with vigorous stirring.[16] Note: Conventional heating for a similar reaction can take over 16 hours.[16]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product via flash chromatography or semi-preparative HPLC.
Part 3: Data Presentation and Performance
The efficiency of microwave-assisted synthesis is evident when comparing reaction outcomes under different conditions.
Table 2: Representative Yields for Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters (Protocol 1)
| Entry | 2-Halo Aryl Substrate | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | 10 | 50 | 95 | [13][14] |
| 2 | 2-Bromo-5-chlorobenzaldehyde | 10 | 50 | 92 | [13] |
| 3 | 2-Bromoacetophenone | 10 | 50 | 91 | [13][14] |
| 4 | 1-Bromo-2-naphthaldehyde | 10 | 50 | 94 | [13] |
| 5 | 2-Iodobenzaldehyde | 10 | 50 | 97 | [13] |
Conditions: Substrate (1.0 mmol), ethyl isocyanoacetate (1.1 mmol), CuI (12 mol%), [bmim]OH (2 mL), 100 W microwave irradiation.
Part 4: Field-Proven Insights and Safety Considerations
Expertise & Causality:
-
Solvent Choice is Critical: The efficiency of microwave heating is directly related to the dielectric properties of the solvent. Highly polar solvents like DMF, ethanol, and water absorb microwave energy very efficiently.[7][10] Non-polar solvents such as hexane or toluene are transparent to microwaves and are generally unsuitable unless a polar reactant or a passive heating element is used.[3] Ionic liquids are exceptional media due to their high thermal stability and ability to absorb microwave energy via ionic conduction.[10]
-
"Hot Spot" Phenomenon: Microwaves can create localized superheating or "hot spots" within the reaction mixture, which can accelerate reactions beyond what is achievable with conventional heating at the same bulk temperature.[3] This can enable reaction pathways that are otherwise inaccessible.
-
Pressure Control: Using sealed vessels allows the reaction to be heated far above the solvent's atmospheric boiling point, dramatically increasing reaction rates according to the Arrhenius equation. Modern microwave reactors have precise pressure monitoring to ensure safe operation.[9][17]
Trustworthiness & Self-Validation:
-
Reproducibility: Modern single-mode microwave reactors provide highly reproducible and controllable reaction conditions, a significant improvement over older multi-mode (domestic) ovens.[11][18] Always record power, temperature, pressure, and time to ensure validated protocols.
-
Start Conservatively: When developing a new microwave protocol, begin with lower temperatures or power levels and shorter reaction times to gauge the reaction kinetics and avoid runaway reactions.[19]
Safety is Paramount:
-
Use Only Certified Equipment: Never use a domestic kitchen microwave for chemical synthesis.[19] Laboratory-grade reactors are built with corrosion-resistant cavities, safety interlocks, and precise monitoring systems designed to handle the rigors of chemical reactions.[19]
-
Vessel Integrity: Always use pressure-rated vessels certified by the instrument manufacturer. Inspect vessels for cracks or scratches before each use. Do not exceed the recommended fill volume.
-
Understand Reaction Energetics: Be cautious with highly exothermic reactions or reactions known to produce gaseous byproducts. The rapid heating can lead to a dangerous and rapid buildup of pressure.[3]
Conclusion: A New Paradigm in Heterocyclic Synthesis
Microwave-assisted synthesis has transitioned from a novel curiosity to an indispensable tool in modern organic and medicinal chemistry. For the synthesis of indole-2-carboxylic acid esters, this technology provides an unparalleled advantage, enabling the completion of reactions in a fraction of the time required by conventional methods.[18][20] The benefits of increased speed, higher yields, enhanced purity, and alignment with green chemistry principles empower researchers to accelerate the drug discovery and development pipeline, facilitating the rapid exploration of chemical space and the efficient optimization of lead compounds.[8][9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. epcp.ac.in [epcp.ac.in]
- 9. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. bspublications.net [bspublications.net]
- 11. rjpdft.com [rjpdft.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid – ScienceOpen [scienceopen.com]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Applications for Microwave Synthesis [cem.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. anubooks.com [anubooks.com]
Application Notes and Protocols: Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate in Drug Discovery
Introduction: Unveiling the Potential of a Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Strategic modification of the indole ring through substitution can profoundly influence its physicochemical properties and pharmacological profile, leading to enhanced potency, selectivity, and metabolic stability. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate represents a promising, yet underexplored, starting point for drug discovery campaigns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound, drawing upon structure-activity relationship (SAR) insights from analogous fluorinated and methoxylated indole derivatives.
The introduction of a fluorine atom at the 5-position is known to enhance metabolic stability and can significantly impact biological activity, including cytotoxicity in cancer cells and antimicrobial effects.[2][3][4] The positioning of the fluorine atom is critical, with the 5-position often conferring potent activity.[3][5] Concurrently, the 6-methoxy group is a key feature in compounds targeting neurological pathways, particularly those involving serotonin and melatonin receptors, and can also influence interactions with other targets like the aryl hydrocarbon receptor (AhR).[6][7] The combination of these two substituents on the versatile indole-2-carboxylate core suggests a unique potential for this molecule to be developed into novel therapeutics across several disease areas.
This document will explore the hypothesized applications of this compound in oncology, neuropharmacology, and infectious diseases, providing detailed protocols for its evaluation as a hit or lead compound.
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the known pharmacological effects of structurally related indole derivatives, we propose three primary areas of investigation for this compound:
-
Oncology: As a cytotoxic agent or a modulator of tumor immunogenicity.
-
Neuropharmacology: As a modulator of serotonin or melatonin receptors.
-
Infectious Diseases: As an antiviral or antibacterial agent.
The following sections will delve into the rationale for each application and provide detailed protocols for experimental validation.
Part 1: Application in Oncology
Scientific Rationale
The 5-fluoro substitution on the indole ring has been associated with enhanced cytotoxic effects in various cancer cell lines.[4] This is thought to arise from the modulation of electronic properties of the indole ring, potentially leading to improved binding to target proteins or participation in crucial metabolic activation steps. For instance, 5-fluoroindole-3-acetic acid has been shown to be a prodrug that, upon activation by peroxidases, generates cytotoxic species.[4] Furthermore, the indole-2-carboxylate scaffold is a known pharmacophore for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. Inhibition of IDO1/TDO can restore anti-tumor immunity, making this a promising cancer immunotherapy strategy.
Experimental Workflow: Oncology
Protocol 1.1: In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (≥95% purity)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain working concentrations ranging from 0.01 µM to 100 µM.
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HCT-116 | Experimental Value | Experimental Value |
Part 2: Application in Neuropharmacology
Scientific Rationale
The 6-methoxyindole moiety is a key structural feature of melatonin and several synthetic ligands for melatonin and serotonin receptors.[8] These receptors are implicated in a wide range of physiological processes, including sleep-wake cycles, mood regulation, and cognition. The development of novel ligands for these receptors is of great interest for the treatment of neurological and psychiatric disorders such as depression, anxiety, and sleep disorders. The electronic properties conferred by the 5-fluoro substituent could modulate the binding affinity and selectivity of the compound for different receptor subtypes.
Experimental Workflow: Neuropharmacology
Protocol 2.1: Radioligand Binding Assay for Serotonin Receptor 5-HT2A
Objective: To determine the binding affinity of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
This compound
-
Membranes from cells expressing recombinant human 5-HT2A receptors
-
[3H]-Ketanserin (radioligand)
-
Ketanserin (unlabeled ligand for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a range of concentrations of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-Ketanserin, and either the test compound, buffer (for total binding), or unlabeled Ketanserin (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value (inhibitory constant) for the test compound by fitting the data to a one-site competition binding model.
Data Presentation:
| Receptor | Radioligand | Test Compound Ki (nM) |
| 5-HT2A | [3H]-Ketanserin | Experimental Value |
Part 3: Application in Infectious Diseases
Scientific Rationale
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] Specifically, fluorinated indoles have been investigated as potent antiviral agents, including inhibitors of HIV-1 and HCV.[5] The 5-fluoro substitution can enhance the antiviral potency of indole-based compounds. Additionally, 5-fluoroindole has shown promising activity against Mycobacterium tuberculosis.[3] The indole-2-carboxylate scaffold itself has been explored for the development of antiviral agents.[9][10] Therefore, this compound is a candidate for screening against a variety of viral and bacterial pathogens.
Experimental Workflow: Infectious Diseases
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
Objective: To determine the minimum concentration of this compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Resazurin sodium salt
-
Positive control (e.g., Isoniazid)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in 7H9 broth in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 7-14 days in a humidified incubator.
-
Growth Assessment: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin.
Data Presentation:
| Organism | Test Compound MIC (µg/mL) | Isoniazid MIC (µg/mL) |
| M. tuberculosis H37Rv | Experimental Value | Experimental Value |
Conclusion and Future Directions
This compound is a strategically substituted indole derivative with significant potential for drug discovery. The combination of a 5-fluoro group, a 6-methoxy group, and an indole-2-carboxylate core suggests plausible applications in oncology, neuropharmacology, and infectious diseases. The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound in these therapeutic areas. Positive results from these initial screens would warrant further investigation into the mechanism of action, lead optimization to improve potency and pharmacokinetic properties, and eventual in vivo efficacy studies. The versatility of the indole scaffold, coupled with the unique electronic and steric properties of the fluoro and methoxy substituents, makes this compound a compelling starting point for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
Use of fluorinated indoles as building blocks for antiviral agents
Application Notes & Protocols
Topic: Fluorinated Indoles as Privileged Scaffolds for Antiviral Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is recognized as a "privileged scaffold," a structural motif frequently found in high-affinity ligands for a diverse range of biological targets.[1][2] Its unique ability to mimic peptide structures allows it to bind effectively to enzymes and receptors, making it a cornerstone in medicinal chemistry.[1] The strategic incorporation of fluorine or fluorine-containing groups into the indole core significantly enhances its pharmacological profile. Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic properties.[3][4] This powerful combination has led to the development of potent antiviral agents targeting a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza viruses, and Coronaviruses.[1][5][6][7] This guide provides an in-depth exploration of the rationale behind using fluorinated indoles in antiviral research, alongside detailed, field-proven protocols for their synthesis and biological evaluation.
The Rationale: Why Fluorinated Indoles are Superior Building Blocks
The Indole Core: A Versatile Pharmacophore
The indole scaffold is a bicyclic aromatic heterocycle present in numerous natural products and FDA-approved drugs.[2][3] Its rigid structure provides a defined orientation for appended functional groups, while the N-H group and π-electron system can participate in crucial hydrogen bonding and π-stacking interactions within protein binding sites. This versatility has established it as a foundational element in the design of inhibitors for various viral enzymes, including polymerases, proteases, integrases, and entry proteins.[1]
The Fluorine Advantage: Enhancing "Drug-likeness"
The introduction of fluorine is a well-established strategy in modern drug design to overcome pharmacological hurdles. Replacing a hydrogen atom with fluorine, which is of a similar size but has vastly different electronic properties, imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a position susceptible to cytochrome P450-mediated oxidation can effectively block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Binding Affinity: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein residues, enhancing target affinity.
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target's active site.[8]
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Indole Scaffold as a Cornerstone in Oncology Research
An Application Guide to the Derivatization of Indole-2-Carboxylates for the Development of Novel Anticancer Agents
The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals, particularly in oncology, underscores its significance. Drugs such as Sunitinib and Osimertinib, which are critical in the treatment of various cancers, feature the indole core, highlighting its validated role in targeting key cancer pathways.[3][4]
Within this broad class, the indole-2-carboxylate framework serves as an exceptionally versatile and strategic starting point for synthetic diversification. The carboxylic acid or ester at the C-2 position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of indole-2-carboxylate derivatives as potential anticancer agents. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and outline methods for assessing the therapeutic potential of these novel compounds.
Rational Design: Strategic Points of Derivatization for Anticancer Activity
The potency and selectivity of an indole-based compound are profoundly influenced by the nature and position of its substituents. The indole-2-carboxylate scaffold offers several key positions for modification, each providing a unique opportunity to modulate the compound's interaction with biological targets.
-
C-2 Carboxylate Group: This is the primary and most versatile point of derivatization. Converting the carboxylic acid or ester into amides, hydrazides, or linking it to other heterocyclic systems is a proven strategy for enhancing anticancer activity.[1][5][6] The amide bond, for instance, can establish critical hydrogen bonding interactions within the active site of target proteins like kinases.[1]
-
N-1 Indole Nitrogen: Substitution at the indole nitrogen, typically with alkyl or benzyl groups, can significantly impact the molecule's lipophilicity and steric profile. SAR studies have repeatedly shown that N-alkylation can lead to a substantial increase in cytotoxic potency, sometimes by as much as 60-fold compared to the unsubstituted analogue.[2][7]
-
C-3 Position: The C-3 position is electronically rich and susceptible to electrophilic substitution. Introducing substituents at this position can lead to compounds that interfere with crucial cellular processes like microtubule dynamics by targeting tubulin.[2][8]
-
Benzene Ring (C-4 to C-7): The electronic properties of the benzene portion of the indole ring can be fine-tuned by introducing electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy). These modifications can influence the overall electron density of the indole system, affecting its binding affinity and pharmacokinetic properties.[9][10]
These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases like EGFR, VEGFR-2, and CDK2, the disruption of microtubule polymerization, and the induction of apoptosis via modulation of the p53 and Bcl-2 pathways.[1][3][4][8][9][10]
Caption: Strategic sites for chemical modification on the indole-2-carboxylate core.
Synthetic Strategies and Experimental Protocols
The synthesis of potent anticancer agents from the indole-2-carboxylate scaffold requires robust and reproducible chemical methodologies. The following protocols provide step-by-step instructions for the synthesis of the core structure and its key derivatives.
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate
This protocol outlines a foundational synthesis, the Reissert-Henze reaction, which constructs the indole ring from o-nitrotoluene and diethyl oxalate. This method is advantageous as it utilizes inexpensive, commercially available starting materials.[11]
Rationale: The reaction proceeds via the formation of a potassium salt, which then cyclizes upon reduction to form the indole ring. Acetic acid serves as the solvent and proton source for the final steps.
Materials:
-
Potassium metal
-
Absolute ethanol
-
Anhydrous ether
-
Diethyl oxalate
-
o-Nitrotoluene
-
Glacial acetic acid
-
Platinum catalyst (e.g., PtO₂)
-
Parr low-pressure hydrogenation apparatus
Procedure:
-
Preparation of Potassium Ethoxide: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, carefully add potassium metal to a mixture of absolute ethanol and anhydrous ether under a nitrogen atmosphere. Allow the reaction to proceed until all the potassium has dissolved.
-
Condensation: Cool the solution to room temperature and add additional anhydrous ether. With stirring, add diethyl oxalate, followed by o-nitrotoluene. A voluminous yellow precipitate of the potassium salt of ethyl o-nitrophenylpyruvate will form. Stir for an additional 2 hours.
-
Isolation of Potassium Salt: Collect the precipitate by filtration, wash thoroughly with anhydrous ether, and dry in a vacuum desiccator.
-
Reductive Cyclization: Place the dried potassium salt (0.109 mol) in a hydrogenation bottle and dissolve it in glacial acetic acid (200 mL).
-
Add the platinum catalyst (0.20 g) and place the bottle in a Parr hydrogenation apparatus.
-
Flush the system with hydrogen gas several times. Shake the bottle under an initial hydrogen pressure of ~30 p.s.i. until hydrogen uptake ceases (typically 2-3 hours).
-
Work-up and Purification: Remove the catalyst by filtration. Slowly add the filtrate to 3 L of water with vigorous stirring to precipitate the product.
-
Collect the yellow solid (ethyl indole-2-carboxylate) by filtration, wash with water, and dry over calcium chloride. The product can be further purified by recrystallization from ethanol.
Protocol 2: C-2 Derivatization via Amide Bond Formation
The conversion of the C-2 carboxylate to an amide is a cornerstone of derivatization. This protocol uses a standard peptide coupling reagent to form a stable amide bond between the indole-2-carboxylic acid (obtained from hydrolysis of the ester from Protocol 1) and a primary or secondary amine.
Rationale: Coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling partners.[9]
Caption: Workflow for the synthesis of indole-2-carboxamide derivatives.
Materials:
-
1H-indole-2-carboxylic acid
-
Desired amine (e.g., phenethylamine)
-
BOP reagent
-
DIPEA
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Add BOP reagent (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure indole-2-carboxamide derivative.
Protocol 3: Palladium-Catalyzed C-H Amination for Indole Synthesis
Advanced synthetic methods like palladium-catalyzed C-H activation offer a more streamlined approach to constructing the indole ring system, often with higher atom economy. This protocol describes an aerobic intramolecular amination to form the indole-2-carboxylate core.[12][13]
Rationale: A Pd(II) catalyst facilitates the intramolecular coupling of an aryl C-H bond with an acetamido group. Molecular oxygen serves as the terminal oxidant, regenerating the active Pd(II) catalyst in a catalytic cycle, which is an environmentally benign approach.[12]
Materials:
-
2-acetamido-3-aryl-acrylate substrate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon or from air)
Procedure:
-
Reaction Setup: To a reaction vial, add the 2-acetamido-3-aryl-acrylate substrate (1.0 eq) and Pd(OAc)₂ (10 mol%).
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Atmosphere: Place an oxygen-filled balloon on the vial or ensure the reaction is open to the air.
-
Heating: Heat the reaction mixture at a predetermined temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting 1-acetyl indole-carboxylate by silica gel chromatography. A subsequent deacetylation step (e.g., with a base like NaOH) can yield the final indole-2-carboxylate.[12]
Biological Evaluation: Assessing Anticancer Potential
Once synthesized, the novel derivatives must be evaluated for their biological activity. The primary screen is typically a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, one can quantify the inhibitory effect of the test compounds.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)[1][3][4]
-
Normal human cell line (e.g., WI-38 fibroblasts) for selectivity testing[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity Results
Quantitative data from cytotoxicity assays should be presented clearly for comparative analysis.
| Compound ID | Modification | IC₅₀ (µM) vs. MCF-7 (Breast)[1] | IC₅₀ (µM) vs. A549 (Lung)[3] | IC₅₀ (µM) vs. HCT116 (Colon)[4] | IC₅₀ (µM) vs. WI-38 (Normal)[1] |
| STD-1 | Doxorubicin | 1.13 | 1.50 | 0.95 | 4.50 |
| IND-01 | Parent Indole-2-COOH | >100 | >100 | >100 | >100 |
| IND-02 | N-benzyl amide | 12.5 | 15.2 | 10.8 | 85.3 |
| IND-03 | N-phenethyl amide | 6.10 | 8.40 | 5.50 | 60.1 |
| IND-04 | N-phenethyl amide, 5-Cl | 1.35 | 2.10 | 1.80 | 45.7 |
Data are hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action
Potent compounds identified in the primary screen should be subjected to further assays to understand their mechanism of action (MoA).
Caption: Inhibition of the EGFR pathway by an indole derivative, blocking proliferation and inducing apoptosis.
-
Kinase Inhibition Assays: For compounds designed as kinase inhibitors, in vitro assays against specific kinases (e.g., EGFR, VEGFR-2, BRAF) are essential to confirm direct target engagement and determine inhibitory potency (IC₅₀).[4][10]
-
Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for tubulin-targeting agents and some kinase inhibitors.[1][3]
-
Apoptosis Induction: The induction of programmed cell death is a hallmark of effective anticancer drugs. This can be confirmed by:
Conclusion and Future Perspectives
The indole-2-carboxylate scaffold is a fertile ground for the discovery of novel anticancer agents. Through systematic derivatization at the C-2, N-1, and other positions, libraries of compounds can be generated and screened for potent and selective cytotoxicity. The protocols outlined in this guide provide a robust framework for the synthesis of diverse derivatives—from simple amides to complex, palladium-coupled products—and their subsequent biological evaluation.
Lead compounds that demonstrate high potency against cancer cells and low toxicity toward normal cells, coupled with a well-defined mechanism of action, represent promising candidates for further preclinical development. Future work should focus on in vivo efficacy studies in animal models, as well as comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling to assess their potential as clinical drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Strategic Role of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1][2] Its unique electronic properties and conformational flexibility allow for the design of potent and selective therapeutic agents. Within the vast landscape of drug discovery, indole derivatives have emerged as particularly fruitful starting points for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2][3] This guide focuses on a key chemical intermediate, Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate , and elucidates its strategic importance in the synthesis of advanced drug candidates, with a particular focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[4] Consequently, the development of small molecule inhibitors of IRAK4 is an area of intense research. The specific substitution pattern of this compound—featuring a fluorine atom at the 5-position and a methoxy group at the 6-position—provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of the resulting inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic characteristics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound as a pivotal intermediate in the synthesis of next-generation therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Reference |
| CAS Number | 136818-64-9 | [5] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [5] |
| Molecular Weight | 223.2 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [5] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Application Notes: The Strategic Conversion to Bioactive Carboxamides
The primary utility of this compound in drug discovery lies in its conversion to the corresponding indole-2-carboxamides. The carboxamide moiety is a key pharmacophore that can form crucial hydrogen bond interactions with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.[5] The general transformation involves two key steps: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a desired amine.
Logical Workflow for the Synthesis of Indole-2-Carboxamides
Caption: General synthetic workflow from the starting indole ester to the target carboxamide.
Causality Behind Experimental Choices
-
Saponification: The hydrolysis of the methyl ester is typically achieved under basic conditions (saponification) using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents such as tetrahydrofuran (THF) and water. The choice of base and solvent system is crucial to ensure complete hydrolysis without promoting side reactions on the indole core. LiOH is often preferred due to its good solubility in mixed aqueous-organic solvent systems and the ease of work-up. The reaction progress should be carefully monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reaction or degradation of the product.
-
Amide Coupling: The subsequent amide bond formation is a critical step that joins the indole core with the desired amine-containing fragment. A wide variety of amide coupling reagents are available, with common choices including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine if it is used as a salt. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product, and optimization is often required for specific substrates.
Detailed Protocol: Synthesis of an Indole-2-Carboxamide Precursor for an IRAK4 Inhibitor
This protocol provides a representative procedure for the conversion of this compound to a key indole-2-carboxamide intermediate, which can be further elaborated to potent IRAK4 inhibitors.
Part 1: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient.
Part 2: Amide Coupling with a Representative Amine
Materials:
-
5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid (from Part 1)
-
A primary or secondary amine (e.g., 4-(aminomethyl)pyridine) (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired indole-2-carboxamide.
Logical Progression to an IRAK4 Inhibitor
The synthesized indole-2-carboxamide serves as a key building block that can be further elaborated into a final drug candidate. The following diagram illustrates a conceptual pathway.
Caption: Conceptual pathway from the indole intermediate to a final drug candidate.
Conclusion
This compound is a strategically important and versatile chemical intermediate in the field of drug discovery. Its pre-installed functional groups and substitution pattern provide a valuable starting point for the synthesis of complex bioactive molecules, particularly kinase inhibitors targeting IRAK4. The protocols and application notes provided herein offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, enabling the exploration of new chemical space and the development of potentially life-saving therapeutics. The robust and well-understood chemistry of indole-2-carboxamide formation, coupled with the favorable properties imparted by the fluoro and methoxy substituents, ensures that this intermediate will continue to be a valuable tool for medicinal chemists.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of Indole-2-Carboxamides from Methyl Ester Precursors: An Application Guide
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide motif is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, heterocyclic structure serves as a versatile template for designing molecules that interact with a wide range of biological targets. Compounds featuring this core are investigated for their potential as antitubercular, anti-cancer, and neuroprotective agents, among other therapeutic applications. The strategic synthesis of diverse libraries of indole-2-carboxamides is therefore a critical task for researchers aiming to develop novel therapeutics.
This guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for preparing indole-2-carboxamides, starting from their corresponding methyl indole-2-carboxylate precursors. We will delve into the chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Strategic Overview: A Two-Step Approach to Amide Bond Formation
The direct conversion of a stable methyl ester to an amide (aminolysis) often requires harsh conditions, such as high temperatures or the use of strong organometallic reagents, which can be incompatible with complex or sensitive substrates[1]. A more reliable and broadly applicable strategy involves a two-step sequence:
-
Saponification: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding indole-2-carboxylic acid. This step is crucial as the resulting carboxylate is readily activated for the subsequent coupling reaction.
-
Amide Coupling: The intermediate carboxylic acid is then coupled with a desired amine using a suitable activating agent to form the final indole-2-carboxamide.
This approach offers greater control over the reaction and is compatible with a wider array of functional groups on both the indole core and the amine coupling partner.
Figure 1: A high-level overview of the two-step synthesis of indole-2-carboxamides.
Part 1: Saponification - Unmasking the Carboxylic Acid
Mechanistic Insight
The saponification of an ester is a classic example of a base-catalyzed nucleophilic acyl substitution. The reaction is effectively irreversible, which drives the conversion to completion[2][3].
The mechanism proceeds as follows[3]:
-
Nucleophilic Attack: A hydroxide ion (from NaOH or another base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is thermodynamically highly favorable and renders the overall reaction irreversible, forming the sodium indole-2-carboxylate salt and methanol[2].
-
Protonation: A final acidic workup is required to protonate the carboxylate salt and yield the neutral indole-2-carboxylic acid, which can then be isolated.
Figure 2: The mechanism of saponification to yield indole-2-carboxylic acid.
Experimental Protocol: Saponification of Methyl Indole-2-Carboxylate
This protocol is a representative example and may require optimization based on the specific substitution pattern of the indole ring.
Materials:
-
Methyl Indole-2-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the methyl indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). The volume should be sufficient to fully dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Addition of Base: Add sodium hydroxide pellets (3.0 eq) to the solution. Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) to accelerate the reaction[4].
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at reflux.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring in an ice bath. Continue adding acid until the pH of the solution is acidic (pH ~2-3). The indole-2-carboxylic acid will precipitate out as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude indole-2-carboxylic acid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Part 2: Amide Coupling - Forging the C-N Bond
The Critical Role of Coupling Reagents
Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt[5]. To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine.
While numerous coupling reagents exist, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are favored for their high efficiency, fast reaction rates, and ability to suppress side reactions like racemization, especially in complex syntheses[5][6].
Mechanistic Insight: HATU-Mediated Coupling
The HATU-mediated coupling is a highly efficient process that proceeds through the formation of a reactive activated ester[6][7][8].
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the indole-2-carboxylic acid to form the carboxylate anion.
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion.
-
Active Ester Formation: The HOAt anion then attacks the newly formed, unstable O-acyl(tetramethyl)isouronium salt. This forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct[6].
-
Nucleophilic Attack: The target amine then attacks the carbonyl carbon of the OAt-active ester. The nitrogen atom in the azabenzotriazole ring of the leaving group is believed to facilitate this step via a hydrogen-bonded transition state, accelerating the reaction[6]. This results in the formation of the desired amide bond and the regeneration of HOAt.
Figure 3: Simplified mechanism of amide bond formation using HATU.
Experimental Protocol: HATU Coupling of Indole-2-Carboxylic Acid
Safety First: HATU and other uronium-based coupling reagents are potent sensitizers and can cause severe allergic reactions upon repeated exposure. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
Amine (hydrochloride salt or free base, 1.1-1.2 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve the indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. If using an amine hydrochloride salt, an additional equivalent of DIPEA is required. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester before the amine is introduced.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed[5].
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). The aqueous washes effectively remove the tetramethylurea byproduct and excess reagents.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure indole-2-carboxamide.
Data & Comparison: Selecting the Right Coupling Reagent
The choice of coupling reagent is a critical parameter that influences yield, reaction time, and the preservation of stereochemical integrity. While many options are available, HATU consistently demonstrates superior performance, particularly for challenging or sterically hindered substrates.
| Coupling Reagent System | Class | Relative Reactivity | Typical Reaction Time | Common Byproducts | Key Considerations |
| DCC/HOBt | Carbodiimide | Moderate | 4-24 hours | Dicyclohexylurea (DCU) | DCU byproduct is often difficult to remove. Risk of racemization. |
| EDC/HOBt | Carbodiimide | Moderate | 2-18 hours | Water-soluble urea | Easier workup than DCC. Good for aqueous media. |
| PyBOP | Phosphonium Salt | High | 1-6 hours | HMPA (carcinogenic) | Generates toxic HMPA. Less common now due to safety concerns. |
| HBTU/DIPEA | Uronium/Aminium | High | 1-4 hours | Tetramethylurea, HOBt | Very effective, but slightly less reactive than HATU. |
| HATU/DIPEA | Uronium/Aminium | Very High | 1-4 hours | Tetramethylurea, HOAt | Often provides the highest yields and fastest rates, especially for difficult couplings. Low racemization[9][10]. |
Table 1: Comparative analysis of common amide coupling reagents. Data is generalized from literature sources for typical solution-phase couplings.
Conclusion
The synthesis of indole-2-carboxamides from methyl ester precursors via a two-step saponification and amide coupling sequence is a highly effective and versatile strategy. The use of a potent uronium salt coupling reagent like HATU in the second step ensures high yields and clean conversion for a broad range of substrates. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize these valuable compounds for application in drug discovery and development.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this key indole intermediate. Our goal is to provide practical, field-tested solutions grounded in robust scientific principles to help you achieve high purity and yield.
Introduction: The Challenge of Purity
This compound is a highly functionalized indole derivative, often synthesized via multi-step pathways such as the Fischer indole synthesis.[1][2] The crude product from such syntheses is rarely pure and typically contains a mixture of unreacted starting materials, reaction intermediates, isomers, and other side-products.[3][4] Achieving the high purity (>99%) required for subsequent pharmaceutical applications necessitates effective and optimized purification strategies. This guide provides a systematic approach to troubleshooting the most common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities in related indole syntheses include:
-
Unreacted Starting Materials: Such as the corresponding phenylhydrazone precursor.[1]
-
Positional Isomers: Incorrect cyclization during the Fischer synthesis can lead to isomers (e.g., the 4-fluoro-7-methoxy isomer). These can be particularly challenging to separate due to similar polarities.[5]
-
Partially Reacted Intermediates: Incomplete hydrolysis or esterification in preceding steps.
-
Oxidation/Degradation Products: Indole rings can be sensitive to air and light, leading to colored impurities over time.
-
Residual Catalysts or Reagents: Acids or metal catalysts used in the synthesis.
Table 1: Common Impurity Profile and Characteristics
| Impurity Type | Typical Polarity (vs. Product) | Identification Notes |
| Phenylhydrazone Precursor | More polar | May appear as a baseline or low-Rf spot on TLC. Often yellow/orange. |
| Positional Isomers | Very similar | Often co-elutes or appears as a very close spot on TLC. Requires high-resolution techniques. |
| Starting Aldehyde/Ketone | Less polar | Higher Rf on TLC. |
| Over-alkylated byproducts | Less polar | Higher Rf on TLC. |
| N-H acidic starting indole | More polar | Lower Rf on TLC. |
Q2: Which purification technique should I choose?
A2: The optimal technique depends on the scale of your synthesis and the required final purity.
-
Recrystallization: Best for large-scale purification (>10 g) when the crude product is already of moderate purity (>85-90%) and a suitable solvent system can be identified. It is cost-effective and scalable.[6]
-
Flash Column Chromatography: The workhorse for small to medium scales (100 mg to 10 g). It is highly effective for removing impurities with different polarities.[7]
-
Preparative HPLC: Reserved for final polishing to achieve very high purity (>99.5%) or for separating very difficult mixtures, such as positional isomers.[8][9][10] It is suitable for small quantities (mg to a few grams).[11]
Q3: How can I effectively assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick check for baseline impurities. Use a combination of polar and non-polar solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (area %). This is the industry standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad range suggests the presence of impurities.[4]
Purification Workflow Overview
The following diagram illustrates a typical decision-making workflow for purifying the crude product.
Caption: General purification workflow for the target compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be problematic if the right conditions are not met.[6][12]
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: This happens when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling.
-
Causality: The boiling point of your solvent is likely higher than the melting point of your compound-impurity mixture.
-
Solutions:
-
Add more solvent: The concentration might be too high. Add more hot solvent until the oil redissolves, then allow it to cool very slowly.
-
Lower the cooling temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) after it has reached room temperature.
-
Change solvent system: Switch to a solvent with a lower boiling point or use a binary solvent system. For indole esters, combinations like Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Methanol/Water are often effective.[6] Start by dissolving the compound in a minimum amount of the "good" solvent (e.g., Ethyl Acetate) and slowly add the "poor" solvent (e.g., Hexanes) at an elevated temperature until turbidity persists.
-
Q: I have very low recovery of my product after recrystallization. Why?
A: Low recovery is typically due to high solubility of the product in the mother liquor or premature crystallization.
-
Causality: The product has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals and minimizes loss.
-
Concentrate the Mother Liquor: Recover a second crop of crystals by carefully evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Select a Different Solvent: Your compound may be too soluble in the chosen solvent. Test solubility in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Troubleshooting Guide: Flash Column Chromatography
Q: My spots are streaking on the TLC plate and I'm getting poor separation on the column.
A: Streaking is often caused by compound overloading, high polarity, or acidic/basic functional groups interacting with the silica gel. The indole N-H is weakly acidic and can interact with silica.
-
Causality: The compound is interacting too strongly with the stationary phase or is not fully dissolving in the mobile phase as it moves.
-
Solutions:
-
Reduce Sample Load: Ensure you are not loading more than 1-5% of the silica gel mass with your crude material.
-
Modify the Eluent:
-
For acidic compounds like indoles, adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape by protonating the compound and reducing tailing.
-
Conversely, if basic impurities are present, adding 0.5-1% triethylamine can be beneficial.
-
-
Choose a Different Solvent System: A common issue is using a solvent that is too strong, causing everything to elute quickly. Find a solvent system that gives your product an Rf value between 0.25 and 0.4 on the TLC plate for optimal separation.[2] For indole esters, gradients of Ethyl Acetate in Hexanes or Dichloromethane/Methanol are good starting points.[13]
-
Experimental Protocol: Developing a Gradient for Column Chromatography
-
TLC Analysis: Spot the crude material on a TLC plate.
-
Solvent Scouting: Develop the plate in a series of solvents with increasing polarity (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).
-
Identify Optimal Solvents:
-
Find a "weak" solvent system where the desired product has an Rf of ~0.1. This will be your starting eluent.
-
Find a "strong" solvent system where the desired product has an Rf of ~0.5-0.6. This will be your final eluent.
-
-
Run the Column: Start with the weak eluent, and gradually increase the proportion of the more polar solvent to elute your compound, ensuring good separation from less polar and more polar impurities.
Caption: Decision tree for troubleshooting column chromatography.
Troubleshooting Guide: Preparative HPLC
Preparative HPLC offers the highest resolution but requires careful method development.[9][14]
Q: My product peak is broad and shows poor symmetry (fronting or tailing). What is the cause?
A: Poor peak shape in preparative HPLC is most often due to column overloading, secondary interactions, or inappropriate mobile phase conditions.
-
Causality:
-
Tailing: Often caused by secondary interactions between the analyte (e.g., the indole N-H) and residual silanols on the C18 stationary phase.
-
Fronting: A classic sign of mass overload, where the concentration of the sample injected is too high for the column to handle, leading to a non-linear adsorption isotherm.[10]
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample before injection. Determine the column's loading capacity by performing a loading study at the analytical scale first.
-
Modify Mobile Phase pH: For indole-containing compounds, which are weakly acidic, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanols and protonate the analyte, leading to sharper peaks.
-
Change Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity and peak shape.[9] If you are using acetonitrile and see tailing, try switching to methanol, as its protic nature can help shield silanol interactions.
-
Q: I am not getting baseline separation between my product and a key impurity.
A: Resolution is a function of efficiency, selectivity, and retention. Selectivity is the most powerful factor to adjust.[9]
-
Causality: The mobile phase and stationary phase are not discriminating well enough between the two compounds.
-
Solutions:
-
Optimize the Gradient: Make the gradient shallower around the elution time of your target compound. A slower increase in the organic solvent percentage will give more time for the two compounds to separate.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry may be necessary. For aromatic compounds like indoles, a phenyl-hexyl or biphenyl stationary phase can offer different selectivity (π-π interactions) compared to a standard C18 column.
-
Adjust Temperature: Increasing the column temperature can decrease solvent viscosity (lowering backpressure) and sometimes improve peak shape and resolution, although its effect on selectivity can vary.
-
References
- 1. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 2. reddit.com [reddit.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. labcompare.com [labcompare.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Preparative Chromatography | Evotec [evotec.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Challenges in the Synthesis of Polysubstituted Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Polysubstituted Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the construction of this critical heterocyclic motif. Polysubstituted indoles are foundational structures in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] However, their synthesis is often fraught with challenges related to yield, regioselectivity, and functional group compatibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate experimental problems but also to build a robust framework for future synthetic design.
Troubleshooting Guide by Synthetic Methodology
The choice of synthetic route is paramount and often dictates the types of challenges encountered. Here, we address common issues associated with classical and modern indole syntheses.
The Fischer Indole Synthesis
This remains one of the most widely used methods for indole synthesis.[3] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. Despite its utility, it is prone to issues of regioselectivity and complete reaction failure.
Q1: My Fischer synthesis is producing the wrong regioisomer or a mixture of isomers. How can I control the regioselectivity?
A1: This is a classic Fischer problem, and the root cause lies in the selectivity of the key[4][4]-sigmatropic rearrangement step.
Causality: The reaction proceeds through an ene-hydrazine intermediate. If the starting ketone is unsymmetrical, two different ene-hydrazine tautomers can form, potentially leading to two different indole regioisomers. The preferred pathway is dictated by a combination of steric and electronic factors.
-
Steric Hindrance: The reaction generally favors the formation of the more stable, less sterically hindered ene-hydrazine intermediate.
-
Electronic Effects: The nature of the acid catalyst is crucial. Strongly acidic conditions can favor the formation of the less substituted ene-hydrazine, leading to the alternative indole product.[5] For instance, an electron-withdrawing substituent on the starting ketone can destabilize the disfavored[4][4]-sigmatropic rearrangement, preventing the formation of the undesired indole.[4]
-
Acid Catalyst Choice: The choice between Brønsted and Lewis acids can significantly influence the outcome. Polyphosphoric acid (PPA) or strong Brønsted acids often favor thermodynamic products, while Lewis acids like ZnCl₂ may offer different selectivity.[5]
Troubleshooting Workflow:
Q2: My reaction fails completely with certain substrates, especially those with electron-donating groups. What's the cause?
A2: Reaction failure is often due to a competing N-N bond cleavage pathway that outcompetes the desired[4][4]-sigmatropic rearrangement.
Causality: The ene-hydrazine intermediate must undergo the key rearrangement to form the indole. However, electron-donating substituents (like amino or alkoxy groups) on the ketone or aldehyde portion can overly stabilize a cationic intermediate formed upon protonation. This stabilization diverts the reaction down a pathway where the N-N bond breaks (heterolytic cleavage), leading to decomposition products instead of the indole.[3][6] This is a primary reason why synthesizing 3-aminoindoles via the standard Fischer method is notoriously difficult.[6]
Troubleshooting Strategies:
-
Switch to Lewis Acids: For substrates prone to failure under protic acid conditions, Lewis acids such as ZnCl₂, ZnBr₂, or TiCl₄ can be more effective. They can promote the cyclization without facilitating the destructive N-N cleavage pathway as readily.[3]
-
Modify Substrate: If possible, temporarily convert the problematic electron-donating group into an electron-withdrawing group (e.g., acylating an amine) to favor the rearrangement. The protecting group can be removed after indole formation.
-
Use Milder Conditions: Sometimes, simply lowering the temperature and using a milder acid catalyst like acetic acid can be sufficient to tip the balance in favor of cyclization.[3]
| Catalyst Type | Common Examples | Typical Application & Considerations |
| Brønsted Acids | H₂SO₄, PPA, p-TsOH, TFA | Strong acids, widely used. Can cause decomposition with sensitive substrates. Effective for generating thermodynamic products.[5] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ | Milder conditions. Recommended for substrates with acid-sensitive groups or those prone to N-N bond cleavage.[3][5] |
| Solid Acids | Amberlyst-15, Montmorillonite | Heterogeneous catalysts, allowing for easier workup and purification. Can offer unique selectivity. |
The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline.[7] Its classical execution is often plagued by the need for harsh conditions.
Q1: My Bischler-Möhlau synthesis requires very high temperatures and gives poor, inconsistent yields. How can I improve this?
A1: The classical Bischler-Möhlau synthesis is indeed known for its harsh conditions. Modern modifications can significantly improve yields and reduce the severity of the reaction conditions.
Causality: The reaction mechanism involves an initial Sₙ2 reaction to form an α-arylamino ketone, which then undergoes a complex, aniline-mediated cyclization and dehydration sequence.[8] The high activation energy for the cyclization and aromatization steps necessitates high temperatures, which can also lead to side reactions and decomposition, hence the low yields.
Troubleshooting Strategies:
-
Microwave Irradiation: This is one of the most effective modern solutions. Microwave heating can dramatically reduce reaction times from hours to minutes and significantly improve yields by promoting efficient and uniform heating, minimizing byproduct formation.[9]
-
Catalysis: The use of a catalyst can provide a lower energy pathway. Lithium bromide (LiBr) has been shown to be an effective catalyst, allowing the reaction to proceed under milder conditions.[9]
-
Solvent Choice: While often run with excess aniline as the solvent, exploring high-boiling, polar aprotic solvents like DMF or NMP can sometimes improve solubility and reaction kinetics.
Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add α-bromoacetophenone (1 mmol, 199 mg).
-
Reagents: Add aniline (3 mmol, 279 mg, 273 µL) and lithium bromide (0.2 mmol, 17 mg).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 15-20 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove excess aniline, followed by saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenylindole.
Modern Palladium-Catalyzed Methods (e.g., Larock, C-H Activation)
Palladium-catalyzed reactions offer powerful and versatile routes to polysubstituted indoles with excellent functional group tolerance.[10][11] However, they are sensitive to catalyst deactivation and require careful optimization.
Q1: My palladium-catalyzed indole synthesis is sluggish or fails completely. What are the common causes of catalyst deactivation?
A1: Catalyst deactivation in Pd-catalyzed cross-coupling is a frequent issue stemming from catalyst poisoning, ligand degradation, or the formation of inactive palladium species.
Causality: The catalytic cycle relies on the palladium center remaining in a specific oxidation state (typically cycling between Pd(0) and Pd(II)). Various factors can disrupt this cycle.
-
Substrate Impurities: Sulfur- or phosphorus-containing functional groups in the starting materials can act as strong ligands, irreversibly binding to the palladium and "poisoning" the catalyst.
-
Ligand Choice: The phosphine ligands commonly used are susceptible to oxidation or P-C bond cleavage at high temperatures. Bulky, electron-rich ligands are often more robust.
-
Formation of Pd Black: Under certain conditions (e.g., incorrect stoichiometry, high temperature), the soluble palladium catalyst can precipitate as inactive palladium black.
-
Inhibitory Reagents: High concentrations of certain reagents, like isocyanides in some Larock-type syntheses, can lead to the formation of stable, off-cycle palladium complexes, inhibiting catalysis. Slow addition of such reagents is often a successful strategy to avoid this.[11]
Troubleshooting Strategies:
-
Purify Reagents: Ensure all starting materials and solvents are pure and free of potential catalyst poisons.
-
Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize phosphine ligands and the Pd(0) catalyst.
-
Screen Ligands and Bases: The combination of ligand and base is critical. If a reaction fails, systematically screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Check Catalyst Source: Use a reliable source of palladium precatalyst. If it is old, its activity may be compromised.
General Troubleshooting FAQs
These questions address challenges that are common across various synthetic methods.
Q1: My yield is consistently low, even after optimizing the core reaction. What general strategies can I employ?
A1: Low yields often point to issues beyond the primary reaction conditions, such as reagent quality, atmospheric contamination, or improper workup.
-
Reagent Purity: Always verify the purity of your starting materials. Impurities can inhibit the reaction or introduce side reactions.[12] If necessary, purify starting materials by distillation, recrystallization, or chromatography before use.
-
Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[12]
-
Reaction Monitoring: Follow the reaction's progress using TLC or LC-MS. A reaction may be proceeding faster or slower than expected, or an intermediate may be decomposing over time. This will help you identify the optimal reaction time.[12]
-
Temperature Control: Ensure accurate and stable temperature control. Small fluctuations can have a large impact on sensitive reactions.
Q2: My polysubstituted indole is very difficult to purify. What are the best practices?
A2: Purification of indole derivatives can be challenging due to their polarity, potential for N-H hydrogen bonding, and sometimes poor stability on silica gel.
-
Chromatography: Flash column chromatography is the most common method.
-
Tailing: Indoles often tail on silica gel. Adding a small amount of triethylamine (~0.5-1%) or ammonia to the eluent can suppress this by deactivating acidic sites on the silica.
-
Decomposition: Some electron-rich or complex indoles can decompose on silica. Consider using deactivated silica or switching to an alternative stationary phase like alumina.
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline indoles.[13] A systematic screening of solvents (e.g., hexanes/ethyl acetate, ethanol, isopropanol) is recommended.
-
Solute Crystallization: For isolating indole from complex mixtures like wash oil, solute crystallization using a solvent like n-hexane has proven to be a highly efficient purification method.[14]
-
Purity Assessment: Use high-resolution techniques like HPLC and qNMR to accurately assess the purity of the final compound.[15]
Q3: How do I choose the right synthesis strategy based on the functional groups in my target molecule?
A3: Selecting a synthesis method with appropriate functional group tolerance is key to success and avoids the need for extensive protecting group chemistry.
The decision often involves a trade-off between the directness of classical methods and the milder conditions of modern catalytic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Indole synthesis [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
Improving yield and purity in Fischer indole cyclization
Technical Support Center: Fischer Indole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. The Fischer indole synthesis, first reported in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus, a core scaffold in countless pharmaceuticals and natural products[1][2][3]. However, its success is highly sensitive to reaction parameters[4][5]. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions for both yield and purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Fischer indole synthesis in a practical question-and-answer format.
Q1: My reaction suffers from low yield. What are the primary causes and how can I fix this?
A1: Low yields are a frequent issue and can often be traced back to several key factors. The reaction is notoriously sensitive, and seemingly minor details can have a significant impact[4][5]. Here is a systematic approach to diagnosing and solving the problem:
-
Purity of Starting Materials: Both the arylhydrazine and the carbonyl compound must be of high purity. Impurities can introduce competing side reactions[4].
-
Action: Use freshly distilled or recrystallized starting materials. For arylhydrazines, which can degrade upon storage, consider using the more stable hydrochloride salt and liberating the free base in situ or using it directly[6].
-
-
Acid Catalyst Selection and Concentration: The choice and amount of acid are critical. The optimal catalyst is substrate-dependent[1][7].
-
Causality: The acid catalyzes both the initial hydrazone formation and the key[7][7]-sigmatropic rearrangement[2][8]. Insufficient acid leads to a stalled reaction, while excessive acidity can promote decomposition or unwanted side reactions.
-
Action: Screen a panel of both Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[2][4]. Polyphosphoric acid (PPA) is often a highly effective medium for both catalysis and solvation[4][7].
-
-
Reaction Temperature and Time: This reaction often requires significant thermal energy for the rearrangement step, but prolonged heating can degrade the product[4].
-
Action: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields[4].
-
-
Solvent Choice: The solvent influences reactant solubility and can affect the reaction pathway[9][10].
-
Action: Polar solvents like acetic acid or dimethyl sulfoxide (DMSO) are common choices[4][7]. In some cases, running the reaction neat (without solvent), particularly with a liquid catalyst like PPA, can be highly effective[4]. For scale-up processes, using toluene as a co-solvent has been shown to be effective and eco-friendly[11].
-
-
Atmosphere: For electron-rich or otherwise sensitive substrates, oxidation can be a competing pathway.
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Q2: My TLC shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a classic challenge. Careful control of reaction conditions is the key to improving selectivity[4].
-
Regioisomer Formation (with Unsymmetrical Ketones): An unsymmetrical ketone can form two different enamine intermediates, leading to a mixture of two isomeric indoles[4].
-
Causality: The ratio of these isomers is influenced by the acidity of the medium and steric effects[4][12].
-
Action: Modifying the acid catalyst or solvent can alter the product ratio. Generally, the reaction favors the formation of the indole derived from the more stable (more substituted) enamine intermediate. Computational studies suggest that electron-withdrawing groups can also influence this selectivity[4].
-
-
Cleavage and Rearrangement Byproducts: Under harsh acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to failure of the cyclization[13][14]. This is particularly problematic for substrates with strong electron-donating groups[13].
-
Aldol or Friedel-Crafts Type Reactions: These are common acid-catalyzed side reactions that can consume starting materials[4][5][15].
-
Action: Fine-tuning the reaction temperature and acid concentration can minimize these competing pathways. Lowering the temperature or using a less concentrated acid may be beneficial.
-
Q3: My reaction is not proceeding to completion, even after extended time. What could be wrong?
A3: A stalled reaction typically points to an issue with activation energy or catalyst efficacy.
-
Insufficient Activation: The[7][7]-sigmatropic rearrangement step has a significant activation energy barrier[4].
-
Action: Ensure the reaction temperature is adequate. If you are running the reaction at 80 °C with little progress, a cautious increase to 100-120 °C (while monitoring for decomposition) may be necessary.
-
-
Unstable Intermediates: The hydrazone intermediate may not be stable under your specific reaction conditions, degrading before it can cyclize.
-
Deactivated Substrates: Strong electron-withdrawing groups on the arylhydrazine ring can make the key rearrangement step electronically difficult[6].
-
Action: These substrates often require more forcing conditions, such as stronger acids (e.g., neat PPA) and higher temperatures.
-
Q4: I'm struggling with the purification of my final indole product. What are some effective strategies?
A4: Purification can be challenging due to the potential for product degradation on silica gel and the presence of closely-related impurities[4][17].
-
Product Degradation on Silica Gel: Indoles, especially those with electron-rich substituents, are often sensitive to the acidic nature of standard silica gel, leading to streaking, discoloration (pink or purple), and decomposition on the column[17].
-
Action: Deactivate the silica gel by preparing your column slurry and eluent with 0.5-1% triethylamine. This neutralizes the acidic sites. Alternatively, use a different stationary phase like neutral or basic alumina[17].
-
-
Separating Isomers: Regioisomers produced from unsymmetrical ketones often have very similar polarities, making chromatographic separation difficult[17][18].
-
Action: High-performance flash chromatography with optimized solvent systems may be required. If separation is still poor, consider derivatizing the crude mixture (e.g., via N-acylation) to alter the polarity of the isomers, which may facilitate separation.
-
-
Recrystallization: If your crude product is a solid with >85% purity, recrystallization is an excellent method for achieving high purity without the risk of degradation on a column[17].
-
Action: Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the indole is soluble when hot but sparingly soluble when cold.
-
Data Summary: Catalyst and Solvent Effects
The choice of acid and solvent is a critical parameter that must be optimized for each substrate. The following table summarizes common systems used in Fischer indole synthesis.
| Catalyst Type | Examples | Common Solvents | Key Characteristics & Best Use Cases |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Acetic Acid, Ethanol, Toluene | Strong acids that are effective for a wide range of substrates. Can cause degradation with sensitive molecules.[1][2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Dichloromethane, Toluene, Neat | Milder than many Brønsted acids. Often preferred for substrates prone to acid-catalyzed decomposition. ZnCl₂ is a classic and highly versatile choice.[1][2][15] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Neat | Acts as both catalyst and solvent. Excellent for difficult cyclizations due to high temperatures and dehydrating conditions.[4][7] |
| Ionic Liquids | Chloroaluminate ILs | Neat | Can serve as both solvent and catalyst, offering unique reactivity and potentially simplifying workup.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer indole synthesis? A1: The reaction proceeds through a well-established multi-step mechanism[2][7][8]:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone or aldehyde to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine intermediate.
-
[7][7]-Sigmatropic Rearrangement: After protonation of the enamine, the key C-C bond is formed via a concerted[7][7]-sigmatropic rearrangement, breaking the weak N-N bond.
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the aromatic indole ring.
Q2: Are there any aldehydes or ketones that are incompatible with this reaction? A2: Yes. The carbonyl component must be able to form an enamine, which means it must have at least two alpha-hydrogens[7]. Acetaldehyde is problematic and generally fails to produce the parent indole under standard conditions[5][15]. Additionally, α,β-unsaturated ketones are typically unsuitable as they can lead to unwanted side reactions[4][7].
Q3: Can this reaction be performed in a one-pot fashion? A3: Absolutely. One-pot procedures, where the arylhydrazine and carbonyl compound are mixed together with the acid catalyst without isolating the hydrazone intermediate, are very common and often preferred. This approach can improve overall yield by minimizing handling losses and preventing the degradation of potentially unstable hydrazone intermediates[15][16].
Q4: How have modern techniques improved the Fischer indole synthesis? A4: Modern synthetic methods have been successfully applied to make the reaction more efficient and scalable.
-
Microwave-Assisted Synthesis: As mentioned, microwave irradiation can drastically cut reaction times and improve yields by providing rapid and uniform heating[4].
-
Continuous Flow Synthesis: For large-scale production, continuous flow reactors offer precise control over temperature, pressure, and reaction time, leading to higher throughput and better reproducibility[20].
-
Palladium-Catalyzed Variations: The Buchwald modification allows for the synthesis of the N-arylhydrazone precursors via palladium-catalyzed cross-coupling, expanding the scope of accessible starting materials[2][19].
Visualizations & Diagrams
Fischer Indole Synthesis Mechanism```dot
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. testbook.com [testbook.com]
- 16. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Fischer Indole Synthesis [organic-chemistry.org]
- 20. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with Indole-2-Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling reactions involving this important heterocyclic scaffold. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction: The Unique Challenges of Indole-2-Carboxylic Acids
Indole-2-carboxylic acids are versatile building blocks in medicinal chemistry and materials science. However, their unique electronic and steric properties present specific challenges in common coupling reactions. The primary obstacles include:
-
Decarboxylation: The carboxylic acid at the C2 position is susceptible to loss as CO2, particularly at elevated temperatures, leading to the formation of indole as a major byproduct.[1][2]
-
N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycles of many cross-coupling reactions, necessitating careful selection of bases or the use of N-protecting groups.[3][4]
-
Catalyst Inhibition: The indole nucleus can coordinate to and potentially inhibit transition metal catalysts.
-
Steric Hindrance: The proximity of the carboxylic acid to the indole nitrogen and the C3 position can create steric hindrance, impeding the approach of coupling partners.[5][6]
This guide is structured to directly address these and other issues you may encounter.
Troubleshooting Guide: Common Problems and Solutions
This section is organized by reaction type to provide targeted advice for specific experimental setups.
Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. However, coupling indole-2-carboxylic acids can be problematic.
Problem 1: Low or No Amide Product Yield
-
Possible Cause A: Inefficient Carboxylic Acid Activation. Standard coupling reagents may not be sufficient to activate the indole-2-carboxylic acid effectively before it degrades.
-
Solution: Employ highly efficient coupling reagents. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., EDC) for challenging substrates.[5][7] Always use a slight excess (1.1-1.5 equivalents) of the coupling reagent. The addition of additives like HOBt or OxymaPure can further enhance the reaction rate and suppress side reactions.[5]
-
-
Possible Cause B: Premature Decarboxylation. If the reaction requires heat, you may be losing your starting material to decarboxylation.
-
Solution:
-
Lower the Reaction Temperature: Whenever possible, conduct the coupling at room temperature or 0 °C.
-
Two-Step, One-Pot Activation: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at a low temperature before adding the amine.[5] This ensures the activated species is formed efficiently before prolonged heating.
-
-
-
Possible Cause C: Steric Hindrance. If either the amine or the indole-2-carboxylic acid is sterically bulky, the coupling can be slow or fail altogether.[6]
-
Solution: In Situ Acyl Fluoride Formation. Convert the carboxylic acid to the corresponding acyl fluoride, which is a smaller and more reactive intermediate. A recommended protocol involves using a fluorinating agent like TFFH or BTFFH with a non-nucleophilic base.[6]
-
Problem 2: Significant Formation of Indole Byproduct
-
Possible Cause: Thermally Induced Decarboxylation. This is the most common reason for observing indole as a major byproduct.
-
Solution: As mentioned above, minimize the reaction temperature and duration. If heating is unavoidable, consider alternative coupling strategies that proceed under milder conditions. Microwave irradiation has been reported to accelerate decarboxylation, so conventional heating is often preferred if temperature is required.[2]
-
Problem 3: Epimerization/Racemization
-
Possible Cause: If your indole-2-carboxylic acid or amine contains a chiral center, the reaction conditions, particularly the base and temperature, can lead to racemization.
-
Solution:
-
Use Additives: Incorporate racemization-suppressing additives like HOBt or OxymaPure into your reaction.[5]
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.
-
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. However, the indole N-H and the carboxylic acid group can complicate these transformations.
Problem 1: Low Yield and/or Poor Reproducibility in Suzuki-Miyaura Coupling
-
Possible Cause A: Interference from the Indole N-H. The acidic N-H proton can react with the base or interfere with the palladium catalyst.[3][4]
-
Solution: N-Protection. Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) often leads to more consistent and higher yields.[4] This is a robust solution if you are struggling with reproducibility.
-
-
Possible Cause B: Protodeboronation of the Boronic Acid. Heteroaryl boronic acids can be unstable and undergo replacement of the boronic acid group with a hydrogen, especially with prolonged heating or in the presence of water.[3]
-
Solution: Use fresh, high-purity boronic acid. Ensure your solvent is anhydrous and thoroughly degassed.
-
-
Possible Cause C: Inactive Catalyst. The palladium catalyst may not be optimal for this specific transformation.
-
Solution: Catalyst and Ligand Screening. For heteroaryl couplings, consider using catalyst systems known for their high activity, such as:
-
Problem 2: Competing Decarboxylative Coupling
-
Possible Cause: Under certain conditions, particularly at higher temperatures, the reaction can proceed through a decarboxylative pathway, where the carboxylic acid is lost and the coupling occurs directly at the C2 position of the indole ring.[9]
-
Solution:
-
Optimize Temperature: Screen lower reaction temperatures to favor the desired pathway.
-
Choice of Base: The base can influence the reaction pathway. Weaker bases may disfavor decarboxylation.
-
Esterification: If direct coupling is not the goal, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed post-coupling if the acid is required.
-
-
Problem 3: Failure in Buchwald-Hartwig Amination
-
Possible Cause A: Incompatible Base. Strong bases like NaOtBu, while common in Buchwald-Hartwig reactions, can promote side reactions with the indole-2-carboxylic acid.
-
Possible Cause B: Ligand Selection. The ligand choice is critical for successful C-N bond formation.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are known to promote challenging aminations.[12]
-
Problem 4: Issues with Sonogashira Coupling
-
Possible Cause A: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which can eliminate the Glaser coupling side reaction.
-
-
-
Possible Cause B: Catalyst Deactivation. The palladium catalyst can be deactivated, often indicated by the formation of palladium black.[13]
-
Solution:
-
Ligand Choice: Use robust ligands that stabilize the palladium catalyst.
-
Solvent: Anhydrous, degassed solvents are crucial. Amine solvents like triethylamine can sometimes serve as both the base and the solvent.[13]
-
Temperature Control: Avoid excessively high temperatures which can promote catalyst decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the indole N-H before attempting a coupling reaction?
A: While not always mandatory, N-protection is a highly recommended strategy to improve reproducibility and yield, especially in palladium-catalyzed cross-coupling reactions.[3][4] The acidic N-H can interfere with the catalytic cycle. If you are facing inconsistent results, protecting the nitrogen with a Boc or SEM (2-(trimethylsilyl)ethoxymethyl) group is a prudent step.
Q2: My reaction is clean, but the yield is low. Where is my mass going?
A: The most likely culprit is decarboxylation of your indole-2-carboxylic acid to form indole, which can be volatile and may be lost during workup or purification.[1] Carefully check your crude reaction mixture by NMR or LC-MS for the presence of indole. If confirmed, the primary solution is to reduce the reaction temperature.
Q3: What is the best general-purpose solvent for these coupling reactions?
A: The optimal solvent is highly reaction-dependent.
-
For Amide Coupling: Anhydrous DMF or DCM are common choices.[5]
-
For Suzuki and Buchwald-Hartwig: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are frequently used.[10][11] The presence of water, even in small amounts, can be detrimental to Suzuki couplings by promoting protodeboronation.[3]
-
For Sonogashira: A mixture of an aprotic solvent like THF or DMF with an amine base (e.g., triethylamine or diisopropylamine) is standard.
Q4: How do I choose the right base for my cross-coupling reaction?
A: Base selection is critical and often requires screening.
-
Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[9][14] The choice can affect the rate of transmetalation.
-
Buchwald-Hartwig: While strong bases like NaOtBu are standard, for sensitive substrates like indole-2-carboxylic acids, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ should be considered to avoid side reactions.[10][11]
-
Sonogashira: An organic amine base like Et₃N or DIPEA is typically used, often in excess or as the solvent.
Q5: Can I perform a decarboxylative coupling intentionally with my indole-2-carboxylic acid?
A: Yes, decarboxylative cross-coupling is a powerful synthetic strategy that uses carboxylic acids as readily available aryl sources.[9][15] These reactions typically require higher temperatures and specific catalytic systems (often involving copper or palladium) to promote the extrusion of CO₂.[15]
Data and Protocols
Table 1: Recommended Starting Conditions for Screening
| Reaction Type | Catalyst/Reagent System | Base | Solvent | Temperature (°C) | Key Considerations |
| Amide Coupling | HATU (1.2 eq) / DIPEA (2.0 eq) | DIPEA | Anhydrous DMF | 0 to RT | Pre-activate acid for 15 min before adding amine.[5] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | Anhydrous Dioxane/H₂O | 80-100 | N-protection is recommended for reproducibility.[3][4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0 eq) | Anhydrous Toluene | 100 | Rigorously degas all components. |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | Anhydrous THF/Et₃N | RT to 50 | Use a 3-5 fold excess of the amine base. |
Experimental Protocol 1: General Procedure for Amide Coupling using HATU
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add indole-2-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at 0 °C for 15 minutes for pre-activation.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Flowchart for Low Yield in Coupling Reactions
Caption: A decision-making workflow for troubleshooting low-yield reactions.
General Reaction Scheme for Amide Coupling
Caption: Generalized workflow for amide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. reddit.com [reddit.com]
- 14. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Validation & Comparative
A Tale of Two Indoles: A Comparative Guide to Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate and Methyl 5,6-dimethoxy-1H-indole-2-carboxylate for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its versatility in engaging with a wide array of biological targets. Within this esteemed class of heterocycles, indole-2-carboxylates have emerged as particularly promising templates for the development of novel therapeutics, notably in the realm of oncology.
This guide provides an in-depth, objective comparison of two closely related indole-2-carboxylate analogs: Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate and Methyl 5,6-dimethoxy-1H-indole-2-carboxylate . While differing by only a single fluorine atom, this seemingly minor substitution can profoundly influence the physicochemical properties, metabolic stability, and ultimately, the therapeutic potential of the parent molecule. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental context to inform strategic decisions in drug discovery programs.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom in place of a methoxy group at the 5-position of the indole ring imparts subtle yet significant changes to the molecule's characteristics.
| Property | This compound | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₀FNO₃ | C₁₂H₁₃NO₄ | Replacement of a -OCH₃ group with a -F atom. |
| Molecular Weight | 223.2 g/mol [2] | 235.24 g/mol [3] | Fluorine has a lower atomic weight than the methoxy group. |
| Predicted pKa | 14.36 ± 0.30[2] | 14.90 ± 0.30[4] | The strong electron-withdrawing nature of fluorine lowers the pKa of the indole N-H, making it slightly more acidic. |
| Predicted XLogP3-AA | Not available | 2.2[4] | Fluorine substitution generally increases lipophilicity, so the XLogP of the fluoro-analog is expected to be higher. |
| Hydrogen Bond Acceptors | 3 | 4[4] | The fluorine atom is a weak hydrogen bond acceptor compared to the oxygen of the methoxy group. |
| Crystal System | Not available | Orthorhombic[1] | - |
The substitution of a methoxy group with a fluorine atom at the 5-position of the indole ring is a strategic move in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the electronic properties of the molecule.[5] This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability due to heightened lipophilicity.[5][6]
Structural Comparison and Rationale
The structural nuances between these two molecules are best visualized to appreciate their potential impact on biological activity.
Synthesis Strategies: A Comparative Experimental Protocol
The synthesis of these indole-2-carboxylates can be achieved through established methodologies for indole ring formation. A well-documented protocol for the dimethoxy analog provides a solid foundation for a proposed synthesis of the fluoro-derivative.
Experimental Protocol: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate
This protocol is adapted from a published crystal structure report.[1]
Materials:
-
3,4-dimethoxybenzaldehyde
-
Methyl 2-azidoacetate
-
Sodium methoxide (NaOMe) in methanol
-
Toluene
-
Methanol
-
Water
Procedure:
-
In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve 3,4-dimethoxybenzaldehyde (1.47 mmol) and methyl 2-azidoacetate (5.0 mmol) in methanol (2 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly prepared sodium methoxide in methanol dropwise over 15 minutes. A slurry will gradually form.
-
Stir the reaction mixture for an additional 2.5 hours at 0 °C.
-
Pour the reaction mixture into 50 ml of water, resulting in the formation of a solid yellow precipitate.
-
Collect the precipitate by suction filtration.
-
Dissolve the solid in toluene (3 ml) and transfer to a microwave reactor vessel.
-
Heat the mixture in the microwave reactor to facilitate the cyclization to the indole.
-
After cooling, the product can be purified by recrystallization from a suitable solvent like methanol.
Proposed Experimental Protocol: Synthesis of this compound
This proposed synthesis adapts the above protocol, starting with the appropriately substituted benzaldehyde.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
Methyl 2-azidoacetate
-
Sodium methoxide (NaOMe) in methanol
-
Toluene
-
Methanol
-
Water
Procedure:
-
In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve 3-fluoro-4-methoxybenzaldehyde and methyl 2-azidoacetate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol.
-
Allow the reaction to stir at 0 °C for several hours.
-
Quench the reaction with water and isolate the resulting precipitate.
-
The subsequent cyclization can be achieved by heating the intermediate in a high-boiling solvent such as toluene, potentially with microwave assistance to improve reaction time and yield.
-
Purification would be carried out via recrystallization or column chromatography.
Biological Activity and Mechanism of Action: The Antimitotic Potential
The indole core is a common feature in a wide variety of biologically active compounds, and indole-2-carboxylates are no exception.[1] Methyl 5,6-dimethoxy-1H-indole-2-carboxylate has been prepared as a precursor to indole derivatives with potential antimitotic properties.[1] Antimitotic agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting microtubule dynamics, which are essential for cell division.[7]
Many indole derivatives have been identified as inhibitors of tubulin polymerization, the process by which tubulin dimers assemble into microtubules.[2][6] By interfering with this process, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.
While direct experimental data on the anticancer activity of the two title compounds is limited in publicly available literature, we can infer their potential based on studies of related analogs. For instance, various substituted indole-2-carboxamides have shown potent antiproliferative activity against a range of cancer cell lines.[4][8]
The introduction of a fluorine atom at the 5-position is a rational strategy to potentially enhance the antimitotic activity of the parent methoxy compound. The increased lipophilicity could improve cell permeability, leading to higher intracellular concentrations. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic distribution of the indole ring, potentially leading to a more favorable interaction with the target protein, such as the colchicine binding site on tubulin.
Future Directions and Experimental Validation
To definitively ascertain the superior candidate for further drug development, a head-to-head comparison under identical experimental conditions is imperative. The following experimental workflow is proposed:
-
Synthesis and Characterization: Synthesize both this compound and Methyl 5,6-dimethoxy-1H-indole-2-carboxylate using the protocols outlined above. Confirm their identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and elemental analysis).
-
Physicochemical Property Determination: Experimentally determine key physicochemical parameters such as solubility in aqueous buffers, lipophilicity (LogP/LogD), and pKa.
-
In Vitro Anticancer Screening: Evaluate the antiproliferative activity of both compounds against a panel of cancer cell lines (e.g., breast, lung, colon cancer). Determine the IC₅₀ values for each compound.
-
Mechanism of Action Studies:
-
Tubulin Polymerization Assay: Assess the ability of each compound to inhibit tubulin polymerization in vitro.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at the G2/M phase, which is characteristic of antimitotic agents.
-
Immunofluorescence Microscopy: Visualize the effects of the compounds on the microtubule network in cancer cells.
-
-
Metabolic Stability Assays: Compare the stability of both compounds in human liver microsomes to evaluate the impact of the fluorine substitution on metabolic clearance.
Conclusion
Both this compound and Methyl 5,6-dimethoxy-1H-indole-2-carboxylate represent promising scaffolds for the development of novel anticancer agents, likely acting through the inhibition of tubulin polymerization. The dimethoxy analog serves as a well-characterized starting point, while the fluoro-derivative presents a rationally designed next-generation compound with the potential for enhanced potency and improved pharmacokinetic properties. The strategic incorporation of fluorine is a well-established approach in medicinal chemistry to fine-tune the properties of a lead compound. The experimental validation of these hypotheses through the outlined workflow will provide the necessary data to select the optimal candidate for progression into preclinical and, ultimately, clinical development.
References
- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate|28059-24-7 - MOLBASE Encyclopedia [m.molbase.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Evaluation of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate and its derivatives represent a promising class of compounds for drug discovery. This guide provides a comprehensive overview of in vitro testing methodologies to characterize their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the experimental protocols, compare their efficacy with established alternatives, and provide the rationale behind these scientific choices.
I. Anticancer Activity Evaluation
A primary focus for novel indole derivatives is their potential as anticancer agents.[4][5][6] In vitro cytotoxicity assays are the foundational step in identifying and characterizing the anticancer potential of new chemical entities.[7][8] These assays measure the ability of a compound to inhibit cell growth or induce cell death.[8]
A. Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 human lung adenocarcinoma, HCT116 human colorectal carcinoma, A375 human melanoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1][11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference anticancer drug (e.g., Doxorubicin, Erlotinib) in the cell culture medium.[1][11] Replace the medium in the wells with the medium containing the test compounds and controls. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).[11]
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.[11]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data:
The following table illustrates a hypothetical comparison of the cytotoxic activity of two this compound derivatives (MFM-1 and MFM-2) against standard anticancer drugs.
| Compound | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A375 IC₅₀ (µM) |
| MFM-1 | 8.5 ± 0.9 | 5.2 ± 0.6 | 12.1 ± 1.5 |
| MFM-2 | 15.2 ± 1.8 | 10.8 ± 1.3 | 20.5 ± 2.4 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 |
| Erlotinib | 17.9 ± 3.2 | 19.4 ± 2.4 | 23.8 ± 4.2[1] |
Data are presented as mean ± standard deviation from three independent experiments.
B. Elucidating the Mechanism of Cell Death: Apoptosis Assays
To understand how the indole derivatives induce cell death, apoptosis assays are crucial.[12][13] Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 to 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the apoptotic effect of the compounds.
Workflow Diagram:
Caption: Workflow for in vitro anticancer evaluation.
II. Anti-inflammatory Activity Assessment
Inflammation is a key pathological feature of many diseases, and indole derivatives have shown potential as anti-inflammatory agents.[15] Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade.[16][17][18]
A. Cyclooxygenase (COX) Inhibition Assay
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[19]
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.[19][20]
-
Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibition Reaction: In a 96-well plate, pre-incubate the enzymes with various concentrations of the indole derivatives or a reference inhibitor (e.g., Indomethacin, Celecoxib) for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Product Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.[16][21]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
B. Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are also involved in inflammation.[22]
Experimental Protocol: LOX Inhibition Assay
This colorimetric assay screens for inhibitors of lipoxygenase.[22][23]
-
Reaction Mixture: In a 96-well plate, combine the lipoxygenase enzyme (e.g., soybean 15-LOX) with the test compounds or a reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA).
-
Substrate Addition: Add the substrate (e.g., linoleic acid or arachidonic acid) to start the reaction.
-
Detection: The hydroperoxides produced in the reaction are measured using a colorimetric method, with the absorbance read between 490-500 nm.[22]
-
Data Analysis: Calculate the percentage of LOX inhibition and determine the IC₅₀ values.
Comparative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | LOX IC₅₀ (µM) |
| MFM-1 | 25.4 ± 3.1 | 5.8 ± 0.7 | 15.2 ± 1.9 |
| MFM-2 | >100 | 18.2 ± 2.2 | 35.6 ± 4.3 |
| Indomethacin | 0.1 ± 0.02 | 1.5 ± 0.2 | - |
| Celecoxib | 15.2 ± 1.8 | 0.05 ± 0.01 | - |
| NDGA | - | - | 9.0 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 18. bio-techne.com [bio-techne.com]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. caymanchem.com [caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to Indole-Based Enzyme Inhibitors: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and biological significance.[1][2] Its structure is a common feature in numerous natural products and has been identified as a "privileged structure," capable of interacting with a wide array of biological targets.[2][3] This guide offers an in-depth comparative analysis of indole-based compounds as inhibitors for distinct enzyme classes, providing field-proven insights, quantitative data, and validated experimental protocols to support your drug discovery endeavors.
The Indole Scaffold: A Privileged Foundation for Enzyme Inhibition
The indole ring's power lies in its structural features: a planar, aromatic system with a hydrogen bond donor (the N-H group) and a rich π-electron system. These characteristics allow it to engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] The true versatility of the indole scaffold is unlocked through chemical modification at its various positions, enabling the creation of derivatives with high affinity and selectivity for diverse enzyme targets.[5]
Caption: IDO1 depletes tryptophan and produces kynurenine, suppressing T-cell activity. Indole-based inhibitors block this process.
Case Study: Indole-Based Protein Kinase Inhibitors
Protein kinases are a vast family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. [6][7]The indole scaffold is a prominent feature in many approved ATP-competitive kinase inhibitors. [8] Mechanism of Inhibition: The indole ring is particularly effective at targeting the ATP-binding pocket of kinases. The N-H group of the indole often forms a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the adenine portion of ATP, effectively blocking the enzyme's activity. [6] Comparative Landscape: Indole-Based Kinase Inhibitors
| Inhibitor | Scaffold Class | Primary Target(s) | Key Indication(s) | Reference(s) |
| Sunitinib | Indolinone | VEGFRs, PDGFRs, KIT, RET | Renal Cell Carcinoma, GIST | [9] |
| Cediranib | Indole | VEGFRs | Ovarian Cancer (in trials) | [9] |
| Vandetanib | Indole/Quinazoline | VEGFR, EGFR, RET | Medullary Thyroid Cancer | [8] |
| Axitinib | Indazole | VEGFRs | Renal Cell Carcinoma | [8] |
Causality Behind Experimental Choices: The success of indole-based kinase inhibitors stems from their ability to anchor within the ATP pocket. Drug design efforts focus on modifying substituents on the indole ring to exploit adjacent hydrophobic pockets and achieve greater potency and selectivity. [9][10]Kinase selectivity profiling is a mandatory step in development, as off-target inhibition can lead to significant toxicity. Many compounds initially designed for one kinase are found to be multi-kinase inhibitors, which can be advantageous (as with Sunitinib) or detrimental. [6][11]
Case Study: Indole-Based Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase (AChE) is a hydrolase that terminates synaptic transmission by breaking down the neurotransmitter acetylcholine. [12]Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. [13][14] Mechanism of Inhibition: Indole-based AChE inhibitors often act as bioisosteric replacements for the indanone moiety of the well-known drug Donepezil. [13]They are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, providing a dual-binding mode that enhances inhibitory potency. [15] Comparative Data: AChE Inhibitors
| Inhibitor | Scaffold Class | Target(s) | IC50 | Notes | Reference(s) |
| Donepezil | Piperidine/Indanone | AChE, BuChE | AChE: 0.016 ± 0.12 μM | Gold standard, non-indole but structurally related | [14] |
| Indole-Sulfonamide Analog 9 | Indole-Sulfonamide | AChE, BuChE | AChE: 0.15 ± 0.050 μM | Potent dual inhibitor of AChE and BuChE | [14] |
| Indole Amine 25 | Indole Amine | AChE | 4.28 μM | Potency comparable to the natural product galantamine | [15] |
Causality Behind Experimental Choices: The rationale for designing indole-based AChE inhibitors is to leverage the scaffold's ability to form multiple interactions within the long, narrow gorge of the AChE active site. The goal is to develop compounds with high potency and selectivity for AChE over the related enzyme Butyrylcholinesterase (BuChE), or to intentionally create dual inhibitors, as BuChE activity increases in the brains of Alzheimer's patients. [14]
Experimental Protocols & Workflows
Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay
This protocol describes a standard absorbance-based method to determine the IC50 of a test compound against recombinant IDO1.
-
Principle: IDO1 converts L-Tryptophan to N-formylkynurenine (NFK). NFK is then chemically hydrolyzed to kynurenine, which has a distinct absorbance at 321 nm. The reduction in kynurenine production is proportional to enzyme inhibition. [16][17]* Self-Validation: The protocol includes a positive control (known inhibitor) and a no-enzyme control to ensure the assay is performing correctly and to subtract background absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Cocktail: To the assay buffer, add 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Substrate: Prepare a 2 mM solution of L-Tryptophan in assay buffer.
-
Enzyme: Dilute recombinant human IDO1 to 20 nM in assay buffer.
-
Test Compound: Prepare a serial dilution of the indole-based inhibitor in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compound (or DMSO for vehicle control).
-
Add 20 µL of the 20 nM IDO1 enzyme solution. For background wells, add 20 µL of assay buffer instead.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the 2 mM L-Tryptophan solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 321 nm every minute for 30-60 minutes using a plate reader.
-
The initial reaction rate (V) is determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [18]
-
Diagram 3: Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor using a kinetic assay.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of an indole-based kinase inhibitor against a panel of kinases using a luminescence-based ATP depletion assay (e.g., ADP-Glo™).
-
Principle: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP or the amount of ADP produced can be quantified using a luciferase-based system. Inhibition of a kinase results in less ATP consumption (or less ADP production), leading to a change in the luminescent signal. [19][20]* Self-Validation: The system relies on positive controls (no inhibitor) and negative controls (no enzyme) for each kinase in the panel to establish the assay window and ensure enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer appropriate for the panel.
-
Prepare working stocks of each kinase in the panel.
-
Prepare ATP/substrate working stocks for each corresponding kinase. The ATP concentration is typically set near the Km for each enzyme to maximize sensitivity to competitive inhibitors. [21] * Prepare the test compound at a fixed concentration (for single-point screening) or in serial dilution (for dose-response profiling).
-
-
Assay Procedure (384-well plate):
-
Dispense 1 µL of the test compound or vehicle control into the appropriate wells.
-
Add 2 µL of the Kinase Working Stock to each well.
-
Initiate the reactions by adding 2 µL of the corresponding ATP/Substrate Working Stock.
-
-
Kinase Reaction & Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.
-
-
Measurement & Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
Data can be visualized using a kinome tree map or a bar chart to represent the selectivity profile of the compound. For dose-response experiments, calculate the IC50 for each inhibited kinase.
-
Conclusion and Future Perspectives
The indole scaffold continues to be a highly productive starting point for the design of potent and selective enzyme inhibitors. [1][4]Its structural and electronic properties make it uniquely suited for targeting diverse enzyme families, from oxidoreductases and kinases to hydrolases. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, improved pharmacokinetic properties, and precisely tailored selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The integration of computational chemistry with advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of indole-based therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Indole-2-Carboxamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytotoxicity Profiling for Indole-2-Carboxamides
Indole-2-carboxamides represent a privileged scaffold in modern medicinal chemistry, with derivatives showing promise against a range of diseases, from cancer to infectious agents.[1][2] Their journey from bench to bedside, however, is critically dependent on rigorous preclinical evaluation, where cytotoxicity testing forms the cornerstone of safety and efficacy assessment. Selecting the appropriate assay is not a trivial decision; it is a choice that dictates the quality and interpretation of the data, ultimately influencing which candidate molecules advance.
This guide provides an in-depth comparison of common cytotoxicity assays, moving beyond mere procedural descriptions. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, empowering you to design a robust screening cascade that anticipates and mitigates potential artifacts specific to the indole-2-carboxamide chemotype. We will explore the mechanistic basis of each assay, potential chemical interferences, and the strategic rationale for employing a multi-assay approach to generate a comprehensive and trustworthy cytotoxicity profile.
The Target Molecule: Understanding Indole-2-Carboxamide Properties
Before selecting an assay, we must consider the physicochemical properties of the test article. The indole-2-carboxamide scaffold possesses characteristics that can influence assay outcomes:
-
Aromaticity and Color: The indole ring is an aromatic heterocycle that can impart color to a compound, potentially interfering with colorimetric assays by contributing to background absorbance.[3]
-
Redox Potential: Indole moieties can be susceptible to oxidation and may possess intrinsic reducing or oxidizing capabilities. This is a critical consideration for assays that rely on redox reactions, such as those using tetrazolium salts.[4]
-
Mechanism of Action: Indole-2-carboxamides have been shown to induce cell death through various mechanisms, including apoptosis.[5] The anticipated mechanism of action is a pivotal factor in assay selection; an assay that measures metabolic activity might miss apoptotic events that precede metabolic collapse.
A Comparative Analysis of Foundational Cytotoxicity Assays
The ideal cytotoxicity assessment involves a multi-pronged approach. No single assay can provide a complete picture. Below, we compare the most common methods, highlighting their principles, advantages, and specific limitations concerning indole-2-carboxamides.
Tetrazolium Reduction Assays (MTT & MTS)
These assays are the workhorses of cytotoxicity screening, measuring cell viability via the metabolic activity of mitochondrial dehydrogenases.[7]
Principle of Action: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[8] The intensity of the color is directly proportional to the number of metabolically active cells.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan that must be solubilized, typically with DMSO, before reading absorbance.[8]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A "second-generation" dye that produces a water-soluble formazan, simplifying the workflow by eliminating the solubilization step.[8]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Causality Behind Experimental Choices:
-
Why use serum-free media during incubation? Serum components can interfere with MTT reduction, leading to inaccurate results. Using a serum-free medium for the incubation step ensures that the measured metabolic activity is a true reflection of the cells' viability.[3]
-
Why is a solubilization step needed for MTT? The formazan crystals produced from MTT are insoluble in water.[10] A solvent like DMSO is required to dissolve them into a homogenous solution for accurate absorbance measurement.[11]
Potential for Interference with Indole-2-Carboxamides:
-
Colorimetric Interference: If a novel indole derivative is colored, it can absorb light at the same wavelength as the formazan product (around 570 nm), artificially inflating the perceived viability.[12] A compound-only control (no cells) is essential to correct for this.[3]
-
Chemical Interference: The indole scaffold's redox properties could directly reduce the tetrazolium salt, independent of cellular enzymes, leading to a false-positive signal of cell viability.[13]
Lactate Dehydrogenase (LDH) Release Assay
This assay measures cytotoxicity by quantifying the loss of plasma membrane integrity.[14]
Principle of Action: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[15] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of dead cells.[16]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Causality Behind Experimental Choices:
-
Why measure LDH in the supernatant? LDH is an intracellular enzyme. Its presence in the extracellular medium is a direct indicator that the cell membrane has been compromised, a hallmark of necrosis or late-stage apoptosis.[17]
-
Why are maximum release controls necessary? To accurately calculate the percentage of cytotoxicity, you need a reference for 100% LDH release. This is achieved by treating control cells with a lysis buffer (like Triton X-100) to release all intracellular LDH.[18]
Advantages for Indole-2-Carboxamide Screening:
-
Orthogonal Endpoint: It measures a distinct event (membrane rupture) compared to metabolic assays, providing a valuable confirmatory data point.
-
Lower Interference Risk: Since the assay measures an enzymatic reaction in the cell-free supernatant, it is less susceptible to interference from colored or redox-active compounds.
Real-Time Cell Analysis (RTCA)
RTCA systems, such as the Agilent xCELLigence platform, offer a dynamic, label-free method to monitor cell health over time.[19]
Principle of Action: Cells are cultured on microplates containing gold microelectrodes. As cells attach, spread, and proliferate on these electrodes, they impede the flow of a low-voltage electric current. This impedance is measured continuously and reported as a "Cell Index," which is proportional to the number of viable, attached cells.[20]
Causality Behind Experimental Choices:
-
Why is this considered label-free? The measurement is based on the inherent physical properties of the cells (their ability to act as insulators), requiring no dyes, substrates, or labels that could be cytotoxic or interfere with the compound.[21]
-
Why is kinetic data valuable? Endpoint assays provide only a single snapshot in time. RTCA reveals the kinetics of cytotoxicity, distinguishing between rapid necrotic events and slower apoptotic processes, and can help determine the optimal time point for other assays.[22]
Advantages for Indole-2-Carboxamide Screening:
-
Rich Kinetic Data: Provides a complete cytotoxicity profile over hours or days, revealing the onset and rate of cell death.[21]
-
High Sensitivity: Can detect subtle changes in cell adhesion and morphology that precede outright cell death.[21]
-
Reduced Interference: As a label-free method, it is not susceptible to the chemical and colorimetric interferences that can plague tetrazolium assays.[20]
Strategic Assay Selection: A Decision-Making Workflow
The choice of assay should be driven by the stage of drug discovery and the specific questions being asked. A multi-assay strategy is highly recommended for robust characterization.
Data Presentation: Synthesizing Results for Clear Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Comparison of Key Cytotoxicity Assay Features
| Feature | MTT Assay | MTS Assay | LDH Assay | Real-Time Cell Analysis (RTCA) |
| Principle | Metabolic Activity | Metabolic Activity | Membrane Integrity | Cellular Impedance |
| Endpoint | Colorimetric | Colorimetric | Colorimetric | Label-Free, Kinetic |
| Throughput | High | High | High | Medium to High |
| Pros | Inexpensive, well-established | Simpler workflow than MTT | Orthogonal endpoint, low interference | Kinetic data, high sensitivity |
| Cons | Solubilization step, potential for chemical/color interference | Potential for chemical/color interference | Less sensitive for apoptosis | Requires specialized equipment |
Table 2: Hypothetical Cytotoxicity Data for a Novel Indole-2-Carboxamide (IC50 in µM)
| Cell Line | MTT Assay | LDH Assay | RTCA (at 48h) | Interpretation |
| MCF-7 | 5.2 ± 0.4 | > 50 | 6.1 ± 0.7 | Potent metabolic inhibitor; likely cytostatic or apoptotic, not causing rapid membrane lysis. |
| HeLa | 8.9 ± 1.1 | 10.5 ± 1.5 | 9.3 ± 0.9 | Consistent cytotoxic effect across different mechanisms, suggesting a potent cytotoxic compound. |
| HepG2 | 25.6 ± 3.2 | > 50 | > 50 | Low potency; minimal effect on metabolism or membrane integrity. |
Delving Deeper: Mechanism of Action Assays
If initial screens indicate potent cytotoxicity, assays that probe the mechanism of cell death, such as apoptosis, are critical next steps.
Caspase Activity Assays
Apoptosis is executed by a family of proteases called caspases.[23] Assays like Caspase-Glo® measure the activity of specific caspases (e.g., caspase-3/7, the executioner caspases) to confirm an apoptotic mechanism.[24]
Principle of Action: The assay reagent contains a specific caspase substrate conjugated to a reporter molecule (e.g., a luminogenic substrate). When active caspase cleaves the substrate, the reporter is released, generating a signal (light) that is proportional to caspase activity.[23]
This provides a mechanistic link between compound treatment and a specific cell death pathway, adding a crucial layer of evidence to the cytotoxicity profile.[25]
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are provided as a standardized baseline. Always optimize for your specific cell lines and laboratory conditions.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[26]
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control.[26]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).[26]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background.[10]
Protocol 2: LDH Cytotoxicity Assay
-
Plate Setup: Seed cells and treat with compounds as described in the MTT protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like 1% Triton X-100).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[16]
-
Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.[17]
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay). Add 100 µL of the reaction solution to each well of the new plate.[16]
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[16] Measure the absorbance at 490 nm.
Conclusion and Recommendations
The robust evaluation of novel indole-2-carboxamides requires a thoughtful and multi-faceted approach to cytotoxicity testing. There is no "one-size-fits-all" solution.
As a Senior Application Scientist, I strongly recommend the following strategy:
-
Primary Screen: Utilize a high-throughput, cost-effective assay like the MTS assay for initial screening of a compound library. Its simplified workflow is ideal for large numbers of samples.
-
Hit Confirmation: Validate hits from the primary screen using an orthogonal method. The LDH assay is an excellent choice as it measures a different biological endpoint (membrane integrity) and is less prone to the interferences that can affect tetrazolium assays.
-
Lead Characterization: For promising lead compounds, employ Real-Time Cell Analysis (RTCA) to gain invaluable kinetic data on the onset and progression of cytotoxicity. This provides a much deeper understanding of the compound's cellular impact than a simple endpoint value.
-
Mechanism of Action: If apoptosis is the suspected mechanism, confirm it with a Caspase-3/7 activity assay .
By layering these complementary assays, researchers can build a comprehensive, trustworthy, and publication-quality dataset. This strategic approach minimizes the risk of being misled by assay artifacts and ensures that only the most promising and well-characterized indole-2-carboxamide candidates are progressed through the drug discovery pipeline.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xCELLigence® RTCA | Your Partner in Cell Research [ols-bio.com]
- 22. agilent.com [agilent.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. abpbio.com [abpbio.com]
- 25. biocompare.com [biocompare.com]
- 26. benchchem.com [benchchem.com]
A Spectroscopic Guide to Indole-2-Carboxylate and its Positional Isomers for the Discerning Researcher
In the landscape of drug discovery and molecular sciences, the indole scaffold remains a cornerstone of biologically active molecules.[1][2][3] The nuanced positioning of functional groups on this bicyclic heterocycle can dramatically alter its physicochemical and pharmacological properties. This guide offers an in-depth spectroscopic comparison of indole-2-carboxylate and its positional isomers, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for unambiguous characterization and informed decision-making.
The electronic environment of the indole ring is highly sensitive to the placement of the carboxylate group, a powerful electron-withdrawing moiety. This sensitivity is directly reflected in the spectroscopic signatures of the isomers, offering a powerful toolkit for their differentiation. This guide will navigate the key distinctions observed in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Infrared (IR) spectroscopy.
The Critical Role of Spectroscopic Characterization
Precise molecular characterization is non-negotiable in scientific research, particularly in the synthesis of novel chemical entities for pharmaceutical applications.[4] Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic properties. For positional isomers, where the molecular formula is identical, these techniques are indispensable for confirming the intended substitution pattern and ensuring the purity of synthesized compounds. An erroneous isomer assignment can lead to misinterpreted structure-activity relationships (SAR) and wasted resources in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For indole-2-carboxylate and its isomers, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the indole ring.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the aromatic protons on the indole ring are highly diagnostic. The electron-withdrawing carboxylate group significantly deshields adjacent protons.
In indole-2-carboxylate , the proton at the 3-position typically appears as a distinct singlet or a narrow doublet, often downfield due to the influence of the adjacent carboxylate group. The protons on the benzene portion of the indole ring (positions 4, 5, 6, and 7) exhibit characteristic splitting patterns that can be definitively assigned through techniques like COSY (Correlation Spectroscopy).
For other isomers, the position of the carboxylate group will dictate which protons are most affected. For instance, in indole-6-carboxylic acid , the protons at positions 5 and 7 will be the most downfield among the benzenoid protons.[5]
Key Distinguishing Features in ¹H NMR:
| Isomer | Key Proton Chemical Shifts (ppm) & Multiplicity |
| Indole-2-carboxylic acid | H3: ~7.1 ppm (s); Aromatic protons in the 7.0-7.7 ppm range.[2][6] |
| Ethyl 1H-indole-2-carboxylate | H3: ~7.2 ppm (d); Aromatic protons in the 7.1-7.7 ppm range.[1] |
| Indole-6-carboxylic acid | Aromatic protons spread across a wider range, with distinct downfield shifts for H5 and H7.[5] |
Note: Chemical shifts are solvent-dependent. The data presented is a general guide and may vary based on experimental conditions.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon is a key indicator, typically appearing in the range of 160-170 ppm.[2] The carbons directly attached to the carboxylate group and the nitrogen atom will also show significant shifts.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
The indole ring possesses two primary electronic transitions, the ¹Lₐ and ¹Lₑ states, which give rise to its characteristic UV absorption and fluorescence properties.[7] The position of the carboxylate group directly influences the energies of these transitions.
UV-Visible Absorption Spectroscopy
The UV-Vis spectra of indole carboxylates typically show distinct absorption bands. For indole-2-carboxylic acid , absorption maxima are observed around 218 nm and 292 nm.[8] The position of these maxima can shift depending on the solvent polarity and the specific isomer.[9] For example, indole-3-carboxylic acid exhibits a local maximum at 278 nm.[10]
Comparative UV-Vis Absorption Maxima (λmax):
| Isomer | λmax (nm) |
| Indole-2-carboxylic acid | ~218, ~292[8] |
| Indole-3-carboxylic acid | ~278[10] |
| Indole-4-carboxylic acid | Two distinct origin bands observed in the UV spectrum.[11] |
The conjugation of the carboxyl group with the indole ring system can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the position. For instance, the transition dipole moment orientation in indole-4-carboxylic acid suggests the S₁ state is the ¹Lₐ state, which is a reversal compared to most substituted indoles.[12]
Fluorescence Spectroscopy
Indole and its derivatives are well-known for their intrinsic fluorescence. The emission properties, including the maximum emission wavelength (λem) and quantum yield, are highly sensitive to the local environment and substitution pattern.[7][13]
Generally, electron-withdrawing groups like the carboxylate can quench fluorescence. The extent of this quenching and the position of the emission maximum will vary among the isomers. For most indole derivatives, a change to a more polar solvent results in a bathochromic shift of the fluorescence emission maximum.[9] However, for 2-carboxy derivatives, this trend can be reversed.[9]
The fluorescence emission of indole derivatives is often a mix of ¹Lₐ and ¹Lₑ transitions, and the contribution of each can be influenced by the substituent position.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for confirming the presence of key functional groups. For indole-2-carboxylate and its isomers, the most prominent and diagnostic peaks are associated with the N-H and C=O stretching vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300-3400 | A sharp to moderately broad peak indicating the indole N-H group. The exact position can be influenced by hydrogen bonding.[14][15] |
| O-H Stretch (acid) | ~2500-3300 | A very broad band characteristic of the carboxylic acid O-H stretch, often overlapping with C-H stretches. |
| C=O Stretch (acid) | ~1680-1710 | A strong, sharp peak corresponding to the carbonyl of the carboxylic acid. |
| C=O Stretch (ester) | ~1700-1730 | A strong, sharp peak for the ester carbonyl. |
| C=C Stretch (aromatic) | ~1450-1600 | Multiple bands of varying intensity characteristic of the indole ring. |
The formation of intermolecular hydrogen bonds, particularly in the solid state, can significantly influence the position and shape of the N-H and O-H stretching bands.[14][15] For example, in the solid state of indole-2-carboxylic acid, the molecules form planar ribbons held together by O-H···O and N-H···O hydrogen bonds.[15]
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized experimental protocols is paramount.
General Workflow for Spectroscopic Analysis
Caption: Generalized workflow for the spectroscopic analysis of synthesized indole carboxylate isomers.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole carboxylate isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the specific nucleus (¹H or ¹³C) and solvent.
-
Data Acquisition:
-
For ¹H NMR, acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure. For complex spectra, 2D NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment.
Protocol 2: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indole carboxylate isomer in a UV-grade solvent (e.g., ethanol, cyclohexane).[9] From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the solvent.
-
Data Acquisition: Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 3: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition:
-
Record the emission spectrum by exciting the sample at or near its λmax from the UV-Vis experiment.
-
Record the excitation spectrum by setting the emission monochromator to the λem and scanning the excitation wavelengths.
-
-
Analysis: Determine the maximum emission wavelength (λem) and compare the shape of the excitation spectrum to the absorption spectrum.
Protocol 4: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, O-H).
Conclusion
The spectroscopic analysis of indole-2-carboxylate and its positional isomers reveals a rich and detailed picture of their electronic and structural properties. Each spectroscopic technique provides a unique and complementary piece of the puzzle, allowing for the confident identification and characterization of these important molecules. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can effectively leverage spectroscopy to advance their work in medicinal chemistry and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. benchchem.com [benchchem.com]
- 5. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching | NIST [nist.gov]
- 13. Indolizinylalanine Regioisomers: Tryptophan Isosteres with Bathochromic Fluorescence Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Coupling Reagents for Indole-2-Carboxylic Acid Amidation
For: Researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-carboxamides.
Introduction: The Significance of Indole-2-Carboxamides in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, indole-2-carboxamides have emerged as a particularly fruitful area of research, with applications ranging from potent antitubercular agents to novel allosteric modulators of cannabinoid receptors and potential HIV-1 integrase inhibitors.[2][3][4] The amide bond, a cornerstone of peptide and protein structure, imparts specific physicochemical properties to these molecules, influencing their solubility, metabolic stability, and target engagement.
The synthesis of indole-2-carboxamides is most commonly achieved through the coupling of indole-2-carboxylic acid with a primary or secondary amine. This seemingly straightforward transformation is often complicated by the relatively low nucleophilicity of some amines and the potential for side reactions, such as racemization if chiral centers are present. The choice of coupling reagent is therefore a critical parameter that dictates the success, efficiency, and purity of the final product.
This guide provides an in-depth comparison of the efficacy of various coupling reagents for the amidation of indole-2-carboxylic acid, drawing upon experimental data from the literature to provide a rational basis for reagent selection and process optimization.
The Fundamental Chemistry: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[6] This process generally involves the in-situ formation of a highly reactive intermediate.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a trade-off between reactivity, cost, ease of work-up, and the potential for side reactions. Below is a comparative analysis of the most common classes of coupling reagents used for indole-2-carboxylic acid amidation.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their relatively low cost and high reactivity.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Performance Insights:
-
EDC/HOBt: This combination is frequently cited for the synthesis of indole-2-carboxamides, often providing good to excellent yields.[8][9] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and other side reactions.[7] In one study, the use of EDC/HOBt for the synthesis of N-rimantadine indoleamide derivatives resulted in significantly improved yields compared to DCC/DMAP.[10]
-
DCC/DMAP: While also effective, DCC can lead to the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove from the reaction mixture.[11] For the synthesis of some N-rimantadine indoleamides, DCC/DMAP gave poor yields of around 30%.[10]
Key Considerations:
-
Work-up: EDC is often preferred for solution-phase synthesis as its urea byproduct is water-soluble and can be easily removed by aqueous extraction.[7]
-
Racemization: While HOBt significantly suppresses racemization, it is not always completely eliminated, especially with sensitive substrates.
Uronium/Aminium Salts: The High-Performance Reagents
Uronium and aminium salts, such as HATU, HBTU, and HCTU, are known for their high efficiency, fast reaction times, and low rates of racemization.[7] They react with the carboxylic acid to form an active ester, similar to the carbodiimide/HOBt system.
Performance Insights:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most effective coupling reagents, especially for difficult couplings.[2] Its superiority is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive active ester than HOBt. While direct comparative data for indole-2-carboxylic acid is scarce, its performance in other challenging amide couplings suggests it would be highly effective.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU.[2]
Key Considerations:
-
Cost: Uronium/aminium salts are significantly more expensive than carbodiimides, which can be a limiting factor for large-scale synthesis.
-
Side Reactions: Although racemization is minimal, side reactions such as guanidinylation of the N-terminal amine can occur if the reagent is used in excess.[7]
Phosphonium Salts: A Powerful Alternative
Phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective coupling reagents that function similarly to uronium salts.
Performance Insights:
-
BOP: Has been successfully used for the synthesis of various indole-2-carboxamides, yielding products in the range of 75-94%.[8] It is known for minimal racemization and the absence of asparagine and glutamine dehydration byproducts.[7]
Key Considerations:
-
Byproducts: A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7] PyBOP is often used as a safer alternative.
Propylphosphonic Anhydride (T3P®): The Green and Efficient Choice
T3P® is a cyclic anhydride that has gained popularity as a mild, efficient, and environmentally friendly coupling reagent. It activates the carboxylic acid by forming a mixed anhydride.
Performance Insights:
-
Efficiency and Purity: T3P® is known for its excellent reaction selectivity, high yields, and high product purities with minimal epimerization.
-
Work-up: The byproducts of T3P® are water-soluble, making the work-up straightforward. While not specifically documented for indole-2-carboxylic acid in the reviewed literature, its successful application with indole-3-acetic acid suggests it would be a viable and effective option.[4]
Key Considerations:
-
Safety: T3P® is non-toxic and non-allergenic, and it avoids the use of potentially explosive additives like HOBt.
Quantitative Data Summary
While a direct, side-by-side comparison under identical conditions for indole-2-carboxylic acid amidation is not available in the literature, the following table summarizes reported yields for various coupling reagents in the synthesis of indole-2-carboxamides and related structures.
| Coupling Reagent/System | Amine Substrate | Yield (%) | Reference |
| EDC/HOBt/DIPEA | Various amines | 10-76 | [8] |
| EDC/HOBt/DIPEA | Rimantadine HCl | Significantly > 31 | [10] |
| DCC/DMAP | Rimantadine HCl | 31 | [10] |
| BOP/DIPEA | Various amines | 75-94 | [8] |
Experimental Protocols
The following are representative protocols for the amidation of indole-2-carboxylic acid based on methods reported in the literature.
Protocol 1: Amidation using EDC/HOBt
This protocol is adapted from methodologies frequently used for the synthesis of indole-2-carboxamides.[8][9]
Materials:
-
Indole-2-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using BOP Reagent
This protocol is based on the synthesis of indole-2-carboxamide derivatives as potential multi-target antiproliferative agents.[8]
Materials:
-
Indole-2-carboxylic acid
-
Amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve indole-2-carboxylic acid (1.0 eq.) and the corresponding amine (1.1 eq.) in anhydrous DCM.
-
Add DIPEA (3.0 eq.) to the solution.
-
Add BOP reagent (1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of an appropriate coupling reagent for the amidation of indole-2-carboxylic acid is a critical step in the synthesis of a wide range of biologically active molecules.
-
For routine, cost-effective synthesis where potential for racemization is low, EDC/HOBt is a reliable and well-documented choice, often providing good yields.
-
For more challenging couplings, such as with sterically hindered or electron-deficient amines, or when minimizing racemization is paramount, high-performance uronium/aminium salts like HATU are recommended, despite their higher cost.
-
BOP reagent offers a powerful alternative with high yields, but the carcinogenic nature of its byproduct necessitates careful handling and consideration of safer alternatives like PyBOP.
-
T3P® presents a compelling "green" alternative with its excellent safety profile, ease of work-up, and high efficiency, making it an attractive option for both lab-scale and process development.
Ultimately, the optimal coupling reagent will depend on the specific substrates, scale of the reaction, and the economic and safety constraints of the project. It is always advisable to perform small-scale screening of a few selected reagents to identify the most efficient and robust conditions for a particular indole-2-carboxylic acid amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. As a fluorinated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Hazard Characterization and Risk Assessment
This compound is a complex organic molecule whose hazard profile necessitates its classification as hazardous chemical waste. The primary drivers for this classification are its halogenated nature (presence of fluorine) and its status as a nitrogen-containing heterocycle, a class of compounds with significant biological activity.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, data from structurally similar compounds indicate a risk profile that includes skin, eye, and respiratory irritation.[4]
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any chemical waste must be evaluated to determine if it is hazardous.[5][6] Given the characteristics of this compound, it is prudent and required by institutional policy to manage all generated chemical waste as hazardous until proven otherwise.[5]
Table 1: Chemical and Hazard Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 136818-64-9 | [8] |
| Molecular Formula | C11H10FNO3 | [9] |
| Anticipated Hazards | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Specific target organ toxicity (single exposure) - Respiratory system | [4] |
| Primary Waste Class | Halogenated Organic Waste | [10][11][12] |
The causality for this classification is clear: fluorinated organic compounds are incinerated at high temperatures in specialized facilities to ensure the complete destruction of the molecule and to scrub resulting acidic gases like hydrogen fluoride (HF).[10] Co-mingling this waste with non-halogenated streams can contaminate large volumes of solvent waste, leading to significantly higher disposal costs and regulatory non-compliance.[12][13]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers provide and employees use PPE to minimize chemical exposure.[14][15]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as solid hazardous waste after use.[16]
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles that are compliant with ANSI Z87.1 standards.
-
Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the legs and wear closed-toe shoes.
-
Respiratory Protection : All handling of waste, especially commingling or bulking, should be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[17]
The rationale behind these measures is to create a primary barrier against accidental exposure. The indole nucleus and its derivatives can be biologically active, and dermal or ocular contact can lead to irritation, while inhalation may affect the respiratory system.[4]
Waste Segregation and Disposal Workflow
Proper segregation is the cornerstone of a safe and compliant chemical waste management program.[6][18] The following step-by-step protocol must be followed for all waste streams containing this compound.
Step 1: Waste Stream Determination
Any material, including solids, liquids, and contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), that has come into contact with this compound must be treated as hazardous waste.
Step 2: Select the Correct Waste Stream
Due to the presence of fluorine, this compound must be disposed of in the Halogenated Organic Waste stream.[10][11] This applies to the pure compound, solutions containing it, and materials contaminated by it.
Step 3: Choose an Appropriate Waste Container
-
For Liquid Waste : Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[11] The container must have a screw-top, leak-proof cap.[5] Never use food-grade containers like milk jugs.[5]
-
For Solid Waste : Use a sturdy, sealable plastic bag or a wide-mouth container clearly designated for solid chemical waste. This includes contaminated gloves, bench paper, and silica gel.
Step 4: Label the Container Correctly
Label the waste container before adding the first drop of waste.[11] The label must be clear and legible, containing the following information:
-
The words "Hazardous Waste ".[13]
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[11]
-
If in a solution, list all components and their approximate percentages (e.g., "Methanol 80%, Dichloromethane 15%, this compound 5%").[13]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Step 5: Accumulate Waste Safely
Waste containers must be kept closed at all times except when actively adding waste.[5][11] Store the container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or in a cabinet with secondary containment to capture any potential leaks.[12][19]
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste Disposal Decision Workflow for this compound.
Waste Stream Incompatibility
To prevent dangerous chemical reactions within the waste container, it is critical to avoid mixing incompatible waste streams.[18] For halogenated organic waste containing this compound, adhere to the following restrictions.
Table 2: Incompatible Waste Mixtures
| Do NOT Add to Halogenated Organic Waste | Rationale / Potential Hazard |
| Strong Acids or Bases | Can cause violent exothermic reactions, hydrolysis of the ester, or degradation of the indole ring, leading to gas generation and container pressurization.[10][13] |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Risk of fire or explosion. Organic materials can react violently with strong oxidizing agents.[13] |
| Aqueous Waste | Halogenated waste is typically incinerated for fuel blending; adding significant amounts of water reduces its fuel value and increases disposal costs.[12] |
| Heavy Metals (e.g., Mercury, Lead, Chromium) | These are regulated under different EPA codes and require separate disposal streams. Co-mingling results in a "mixed waste" that is extremely difficult and expensive to dispose of.[13] |
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
Minor Spill (Contained within a Fume Hood)
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a designated solid hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., methanol, acetone) and place the cleaning materials in the same solid waste container.
-
Label the container and arrange for disposal.[12]
Major Spill (Outside of a Fume Hood)
-
Alert all personnel in the immediate area and evacuate.
-
If the material is volatile or dusty, activate the fire alarm to ensure building evacuation.
-
Call your institution's Environmental Health & Safety (EHS) emergency line or 911.[12]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
For any exposure, bring a copy of the relevant SDS for a similar compound to the medical provider.
References
- 1. mdpi.com [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. This compound [acrospharmatech.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. calpaclab.com [calpaclab.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. osha.gov [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. capotchem.com [capotchem.com]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
- 18. usbioclean.com [usbioclean.com]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an essential framework for the safe handling of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, ensuring that your focus remains on scientific advancement, underpinned by rigorous safety protocols. As the toxicological properties of this specific compound have not been thoroughly investigated, a cautious and comprehensive approach based on the hazards of structurally similar indole compounds is imperative.[1]
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the potential hazards is the critical first step in establishing a safe handling protocol. Based on data from related indole compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity.
-
Irritation Potential : Indole derivatives are known to be irritants. Direct contact can cause skin irritation, and it is presumed to cause serious eye irritation.[2][3][4] Inhalation of the powdered form may lead to respiratory tract irritation.[1][2]
-
Acute Toxicity : Similar compounds are classified as harmful if swallowed and potentially toxic upon skin contact.[2][5]
-
Sensitization : Prolonged or repeated exposure may lead to allergic skin reactions in sensitive individuals.[1][2]
Given these potential risks, a multi-layered defense strategy employing engineering controls and robust Personal Protective Equipment (PPE) is not just recommended—it is essential.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[2] | Protects against splashes of solvents during solution preparation and airborne dust particles during weighing and transfer. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[2] | Gloves must be inspected for tears or degradation before each use.[6] Double-gloving is recommended for extended procedures or when handling concentrated solutions to provide an additional barrier against potential permeation.[7] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] |
| Body Protection | A long-sleeved laboratory coat.[2] | Provides a primary barrier against accidental spills and contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[2] | For handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a particle respirator (e.g., N95) is required.[1][6] For higher levels of protection or potential vapor exposure, a respirator with organic vapor cartridges is recommended.[1][6] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and maintain experimental integrity. Adherence to this step-by-step process forms a self-validating system of safety.
Step 1: Preparation
-
Review Safety Data Sheet (SDS) : Before any handling, thoroughly review the SDS for any available information and for guidance on similar chemical structures.[8]
-
Engineering Controls : All handling of the solid compound and preparation of solutions must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure a proper fit, especially for the respirator.
Step 2: Handling the Compound
-
Avoid Dust Generation : When weighing or transferring the solid material, do so carefully and slowly to prevent it from becoming airborne.[6][8] Use a balance in a contained space or with local exhaust ventilation.
-
Solution Preparation : When dissolving, add the solid compound to the solvent slowly to avoid splashing.
-
Maintain Situational Awareness : Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][5] Avoid all direct contact with the skin and eyes.[2]
Step 3: Storage
-
Container : Keep the compound in a tightly sealed, properly labeled container to prevent contamination and moisture absorption.[8][9]
-
Environment : Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10]
-
Security : If required by institutional policy, store the material in a locked cabinet or secure area.[9]
The following diagram illustrates the mandatory workflow for ensuring safety during the handling process.
Caption: Workflow for the Safe Handling of this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical final step in the chemical handling lifecycle. Failure to adhere to correct disposal protocols can endanger personnel and the environment.
-
Chemical Waste : All surplus material and non-recyclable solutions containing this compound must be disposed of as hazardous waste.[9] This should be carried out through a licensed professional waste disposal service.[1][6] Do not discharge into drains or the environment.[4]
-
Contaminated Materials : Any materials that have come into contact with the compound, including gloves, pipette tips, and weighing paper, must be considered contaminated. These items should be collected in a suitable, closed, and clearly labeled container for disposal as hazardous waste.[6][9]
-
Container Disposal : Empty containers should be treated as unused product and disposed of according to the same hazardous waste protocols.[6]
By integrating these rigorous PPE, handling, and disposal protocols into your standard operating procedures, you establish a culture of safety that protects researchers and ensures the integrity of your vital work.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound [acrospharmatech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
